BVdUMP
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN2O8P/c12-2-1-6-4-14(11(17)13-10(6)16)9-3-7(15)8(22-9)5-21-23(18,19)20/h1-2,4,7-9,15H,3,5H2,(H,13,16,17)(H2,18,19,20)/b2-1+/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWCVKAHHUJPQO-PIXDULNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80860-82-8, 83378-41-0 | |
| Record name | Brivudine monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080860828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Bromovinyl)-2'-deoxyuridylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083378410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brivudine monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04438 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BRIVUDINE MONOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7N0Y11U8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (E)-5-(2-Bromovinyl)-2'-deoxyuridine Monophosphate (BVdUMP): Mechanism of Action and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-5-(2-bromovinyl)-2'-deoxyuridine monophosphate (BVdUMP) is the initial phosphorylated metabolite of the potent antiviral nucleoside analog, brivudine (BVDU). This document provides a comprehensive technical overview of this compound, detailing its central role in the mechanism of action against various herpesviruses, including Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV). We delve into the enzymatic activation of its parent compound, the subsequent inhibition of viral DNA polymerase by its triphosphate derivative (BVdUTP), and the quantitative parameters governing these interactions. Furthermore, this guide explores the development of pronucleotide strategies, such as cycloSal-BVDUMP, to enhance cellular delivery and expand the antiviral spectrum to include Epstein-Barr Virus (EBV). Detailed experimental protocols for key assays and visualizations of the underlying molecular pathways are provided to support further research and development in this area.
Introduction
(E)-5-(2-bromovinyl)-2'-deoxyuridine (brivudine, BVDU) is a highly selective and potent inhibitor of herpesvirus replication.[1] Its therapeutic efficacy is entirely dependent on its intracellular conversion to the active triphosphate form, a process in which this compound is the first and crucial intermediate. The formation of this compound is catalyzed by virus-encoded thymidine kinase (TK), a step that confers the high selectivity of the drug for infected cells.[2] This initial phosphorylation is the rate-limiting step and the primary determinant of brivudine's antiviral spectrum.[2] Once formed, this compound is further phosphorylated by cellular kinases to the diphosphate (BVdUDP) and subsequently to the active triphosphate metabolite, BVdUTP. BVdUTP then acts as a competitive inhibitor of the viral DNA polymerase, effectively halting viral replication.[2][3]
This guide will provide a detailed examination of this compound, from the mechanism of its formation to its role in the ultimate inhibition of viral replication. We will also discuss cycloSal-BVDUMP, a pronucleotide approach designed to bypass the initial viral TK-dependent activation, thereby broadening the antiviral activity to viruses like the Epstein-Barr virus (EBV).[4]
Mechanism of Action
The antiviral activity of brivudine is a multi-step process that culminates in the inhibition of viral DNA synthesis. This compound is the first phosphorylated product in this cascade.
Selective Phosphorylation to this compound
Brivudine is a poor substrate for cellular thymidine kinases, which accounts for its low toxicity in uninfected host cells.[2] However, in cells infected with viruses such as HSV-1 and VZV, the virus-encoded thymidine kinase efficiently catalyzes the phosphorylation of brivudine to this compound.[2] This selective activation is the cornerstone of brivudine's therapeutic window.
Conversion to the Active Triphosphate Form (BVdUTP)
Following its formation, this compound is sequentially phosphorylated by cellular guanylate and nucleoside diphosphate kinases to its diphosphate (BVdUDP) and then to its triphosphate (BVdUTP) form.
Inhibition of Viral DNA Polymerase
BVdUTP is the active antiviral agent. It acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the nascent viral DNA strand.[3] The incorporation of BVdUTP can lead to premature chain termination, thus arresting viral replication.[3]
Quantitative Data
The efficacy of this compound's parent compound, brivudine, and its active triphosphate form, BVdUTP, has been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Antiviral Activity of Brivudine
| Virus | Strain(s) | Cell Line | Assay Type | EC₅₀ (µM) | Reference(s) |
| Varicella-Zoster Virus | Various Clinical Isolates | HEL | Plaque Reduction | 0.0008 - 0.001 | [3] |
| Herpes Simplex Virus 1 | KOS | Vero | Plaque Reduction | 0.03 - 0.07 | [3] |
| Herpes Simplex Virus 2 | Lyons | Vero | Plaque Reduction | > 100 | [3] |
| Epstein-Barr Virus | P3HR-1 | P3HR-1 | - | Inactive (as Brivudine) | [4] |
EC₅₀ (50% effective concentration) is the concentration of a drug that gives a half-maximal response.
Table 2: Inhibition of Viral DNA Polymerase by BVdUTP
| Enzyme | Substrate | Kᵢ (µM) | Kₘ (µM) | Mode of Inhibition | Reference(s) |
| VZV DNA Polymerase | dTTP | 0.55 | 1.43 | Competitive | [3] |
| HSV-1 DNA Polymerase | dTTP | - | - | Competitive | [3] |
Kᵢ (inhibition constant) is an indication of the potency of an inhibitor. Kₘ (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax.
cycloSal-BVDUMP Pronucleotides
Experimental Protocols
Chemical Synthesis of (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine)
A common method for the synthesis of brivudine involves the following key steps:[3]
-
Starting Material: 5-formyl-3',5'-di-O-acetyl-2'-deoxyuridine.
-
Condensation: The starting material is reacted with carbon tetrabromide in the presence of triphenylphosphine in a solvent such as dichloromethane. This reaction forms the 5-(2,2-dibromovinyl) intermediate.
-
Stereoselective Debromination: The intermediate is then treated with a reducing agent system, for example, diethyl phosphite and triethylamine, to stereoselectively remove one of the bromine atoms, yielding the (E)-isomer.
-
Deprotection: The acetyl protecting groups are removed under alkaline conditions (e.g., with ammonia in methanol) to yield the final product, (E)-5-(2-bromovinyl)-2'-deoxyuridine.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to obtain a high-purity compound.
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in the formation of viral plaques.[3]
-
Cell Seeding: A confluent monolayer of a suitable host cell line (e.g., Vero cells for HSV-1) is prepared in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a standardized amount of virus (typically 100 plaque-forming units, PFU) and incubated for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of the test compound.
-
Incubation: The plates are incubated for a period that allows for plaque formation (typically 3-5 days for HSV-1).
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.
-
Data Analysis: The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Viral Thymidine Kinase Assay
This assay measures the ability of a compound to be phosphorylated by viral TK.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), ATP, MgCl₂, the purified viral thymidine kinase, and the test compound (e.g., radiolabeled brivudine).
-
Reaction Initiation and Incubation: The reaction is initiated by adding the enzyme and incubated at 37°C for a specific time.
-
Reaction Termination: The reaction is stopped, for example, by spotting the mixture onto ion-exchange filter paper (e.g., DEAE-cellulose).
-
Washing: The filter papers are washed to remove unreacted substrate.
-
Quantification: The amount of phosphorylated product is quantified, for example, by liquid scintillation counting if a radiolabeled substrate is used.
-
Data Analysis: The kinetic parameters (Kₘ and Vmax) of the phosphorylation reaction can be determined by measuring the reaction rate at different substrate concentrations.
Conclusion
This compound is a critical intermediate in the mechanism of action of the antiviral drug brivudine. Its formation, catalyzed by viral thymidine kinase, is the key to the drug's selectivity. The subsequent conversion to BVdUTP and the potent inhibition of viral DNA polymerase underscore the therapeutic efficacy of this class of nucleoside analogs. The development of pronucleotide strategies like cycloSal-BVDUMP highlights ongoing efforts to expand the utility of this antiviral scaffold to other viral pathogens. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the next generation of antiviral therapies.
References
- 1. cycloSaligenyl-5-[(E)-2-bromovinyl]-2'-deoxyuridine monophosphate (cycloSal-BVDUMP) pronucleotides active against Epstein-Barr virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CycloSal-BVDUMP pronucleotides: how to convert an antiviral-inactive nucleoside analogue into a bioactive compound against EBV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, hydrolysis and anti-EBV activity of a series of 3'-modified cycloSal-BVDUMP pronucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
BVdUMP as a Thymidylate Synthase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. This central role has established TS as a key target for cancer chemotherapy. (E)-5-(2-bromovinyl)-2'-deoxyuridine monophosphate (BVdUMP) has been identified as a notable interactor with thymidylate synthase. This technical guide provides a comprehensive overview of the available scientific knowledge on this compound's interaction with TS, focusing on its mechanism of action, and outlines relevant experimental protocols for its study.
Mechanism of Action
This compound is recognized by thymidylate synthase and acts as an excellent alternate substrate.[1] The interaction is not one of simple competitive inhibition but rather a complex, multi-step catalytic conversion. The established mechanism involves the following key steps:
-
Binding: this compound binds to the active site of thymidylate synthase.
-
Nucleophilic Attack: The catalytic cysteine residue within the enzyme's active site initiates a nucleophilic attack on the 6-position of the pyrimidine ring of this compound.[1]
-
Intermediate Formation: This attack leads to the formation of a reactive allylic bromide intermediate from the 5-bromovinyl group.[1]
-
Reaction with Nucleophiles: The highly reactive intermediate subsequently reacts with available nucleophiles present in the reaction environment, such as 2-mercaptoethanol or water.[1]
This mechanism-based interaction highlights a sophisticated mode of action that goes beyond simple occupancy of the active site.
Quantitative Data
Signaling and Reaction Pathways
The interaction of this compound with thymidylate synthase can be visualized as a multi-step enzymatic process.
Experimental Protocols
While specific protocols for assessing this compound as a thymidylate synthase inhibitor are not explicitly detailed in the literature, a general experimental approach can be derived from standard thymidylate synthase activity assays.
Spectrophotometric Assay for Thymidylate Synthase Activity
This method is a continuous assay that measures the increase in absorbance at 340 nm resulting from the formation of dihydrofolate (DHF), a product of the TS-catalyzed reaction.
Materials:
-
Purified thymidylate synthase
-
This compound (as the compound of interest)
-
dUMP (as the natural substrate for control experiments)
-
5,10-methylenetetrahydrofolate (CH₂H₄folate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 25 mM MgCl₂, and 6.5 mM formaldehyde)
-
Reducing agent (e.g., 50 mM 2-mercaptoethanol or DTT)
-
UV/Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the reaction buffer, CH₂H₄folate, and the reducing agent.
-
Enzyme Addition: Add a known concentration of purified thymidylate synthase to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding dUMP (for control) or this compound (for experimental).
-
Spectrophotometric Monitoring: Immediately monitor the change in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the rate of DHF production and thus the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. To determine inhibitory effects, perform the assay with varying concentrations of this compound while keeping the dUMP concentration constant.
Experimental Workflow
The general workflow for investigating the effect of this compound on thymidylate synthase activity is as follows:
Conclusion
This compound interacts with thymidylate synthase as an alternate substrate, undergoing a catalytic conversion to a reactive intermediate. This mechanism-based interaction is distinct from that of classical competitive inhibitors. While the qualitative aspects of this interaction are documented, there is a clear need for further research to quantify the inhibitory potency of this compound against thymidylate synthase. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which would be invaluable for a more complete understanding of this compound's potential as a modulator of this key enzymatic target.
References
The Role of BVdUMP in Antiviral Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) is a potent nucleoside analog with significant antiviral activity, primarily against herpesviruses. Its therapeutic efficacy is dependent on its intracellular conversion to the monophosphate form, BVdUMP, and subsequently to the active triphosphate metabolite, BVdUTP. This technical guide delves into the core of this compound's role in antiviral research, focusing on its mechanism of action, the innovative prodrug strategies for its targeted delivery, and the experimental methodologies used to evaluate its efficacy.
Mechanism of Action
The antiviral activity of BVDU is initiated by its phosphorylation to this compound. In herpesvirus-infected cells, this first phosphorylation step is preferentially catalyzed by the virus-encoded thymidine kinase (TK).[1] This selective activation is a key factor in the drug's low cytotoxicity to uninfected host cells. Following the initial phosphorylation, cellular kinases further metabolize this compound to the diphosphate (BVdUDP) and the active triphosphate (BVdUTP) forms.
BVdUTP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP).[2][3] The incorporation of BVdUTP into the growing viral DNA chain leads to premature chain termination and the inhibition of viral replication.[4] The preferential inhibition of the viral DNA polymerase over cellular DNA polymerases contributes to the selective antiviral effect.[2][3]
Signaling Pathway: Metabolic Activation of BVDU
The following diagram illustrates the metabolic activation pathway of BVDU to its active form, BVdUTP.
Caption: Metabolic activation of BVDU to the active antiviral agent BVdUTP.
The cycloSal-Prodrug Strategy for this compound Delivery
A significant advancement in this compound-related antiviral research is the development of cycloSaligenyl (cycloSal) prodrugs.[5][6][7] This strategy masks the phosphate group of this compound, creating a lipophilic triester that can readily cross cell membranes.[6] Once inside the cell, the cycloSal moiety is cleaved through a chemically driven hydrolysis, releasing the active this compound.[1][6][8] This approach bypasses the often inefficient and virus-dependent initial phosphorylation step of BVDU, offering a potential solution to overcome resistance in TK-deficient viral strains and broadening the antiviral spectrum.[9]
Notably, cycloSal-BVDUMP prodrugs have demonstrated promising activity against Epstein-Barr virus (EBV), a virus against which the parent nucleoside BVDU is inactive.[5][10][11] This is a significant finding, as it highlights the potential of this prodrug strategy to convert inactive nucleoside analogs into potent antiviral agents.[5][8]
Logical Relationship: The cycloSal-Prodrug Advantage
The following diagram outlines the logical advantage of the cycloSal-prodrug approach for this compound delivery.
Caption: Comparison of conventional BVDU delivery and the cycloSal-prodrug approach.
Quantitative Antiviral Activity Data
The antiviral efficacy of this compound, delivered via its parent compound BVDU or as a cycloSal-prodrug, is quantified by determining its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). The cytotoxicity is assessed by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50/IC50, provides a measure of the compound's therapeutic window.
| Compound/Prodrug | Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| BVDU | Varicella-Zoster Virus (VZV) | YS and OKA strains | Plaque Reduction | 0.033 and 0.010 | >100 | >3030 and >10000 | [9] |
| cycloSal-BVDUMP (2c) | Epstein-Barr Virus (EBV) | P3HR-1 cells | DNA Hybridization | 4.2 | >100 | >23.8 | [5][8] |
| cycloSal-BVDUMP (2d) | Epstein-Barr Virus (EBV) | P3HR-1 cells | DNA Hybridization | 3.8 | >100 | >26.3 | [5][8] |
| Tenofovir Alafenamide (TAF) | Epstein-Barr Virus (EBV) | Lytic DNA Replication | 0.084 | >100 | >1190 | [12][13] | |
| Tenofovir Disoproxil Fumarate (TDF) | Epstein-Barr Virus (EBV) | Lytic DNA Replication | 0.30 | >100 | >333 | [12][13] |
Note: Data for TAF and TDF are included for comparison as potent inhibitors of EBV lytic replication.
Experimental Protocols
Plaque Reduction Assay for Varicella-Zoster Virus (VZV)
This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Methodology:
-
Cell Seeding: Plate confluent monolayers of human foreskin fibroblasts (HFFs) or a suitable cell line in 6-well plates.
-
Virus Inoculation: Infect the cell monolayers with a known titer of VZV (e.g., 50-100 plaque-forming units per well).
-
Compound Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-7 days until plaques are visible.
-
Staining and Counting: Fix the cells with a suitable fixative (e.g., methanol) and stain with a solution like crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.[14][15][16][17]
XTT-Based Tetrazolium Reduction Assay for Herpes Simplex Virus (HSV)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In the context of antiviral testing, it assesses the ability of a compound to protect cells from the cytopathic effects of the virus.
Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) in a 96-well plate.
-
Infection and Treatment: Infect the cells with HSV at a multiplicity of infection (MOI) that causes significant cytopathic effect within 2-3 days. Concurrently, add serial dilutions of the test compound.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
XTT Reagent Addition: At the end of the incubation period, add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent, which is reduced by metabolically active cells to a soluble formazan product.
-
Absorbance Reading: After a further incubation of 2-4 hours, measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically 450-500 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The EC50 is the compound concentration that protects 50% of the cells from virus-induced death.[18][19][20]
DNA Hybridization Assay for Epstein-Barr Virus (EBV)
This assay quantifies the amount of viral DNA produced during the lytic cycle of EBV, providing a direct measure of viral replication.
Methodology:
-
Cell Culture and Induction: Culture EBV-positive B-cell lines (e.g., Akata or P3HR-1) in 96-well plates. Induce the lytic cycle using an appropriate stimulus (e.g., anti-IgG for Akata cells).
-
Compound Treatment: Add serial dilutions of the test compounds to the cell cultures at the time of lytic induction.
-
Cell Lysis and DNA Extraction: After a 48-72 hour incubation period, lyse the cells and extract the total DNA.
-
DNA Hybridization: Spot the extracted DNA onto a nylon membrane. Hybridize the membrane with a labeled DNA probe specific for a region of the EBV genome (e.g., the BamHI W fragment).
-
Detection: Detect the hybridized probe using a suitable method (e.g., colorimetric or chemiluminescent).
-
Data Analysis: Quantify the signal intensity for each sample. The IC50 is the compound concentration that inhibits viral DNA synthesis by 50% compared to the untreated control.[21][22][23][24][25]
Experimental Workflow: Antiviral Assay Pipeline
The following diagram illustrates a typical workflow for screening and evaluating antiviral compounds.
Caption: A generalized workflow for the discovery and development of antiviral agents.
Conclusion
This compound remains a molecule of significant interest in the field of antiviral research. Its potent and selective inhibition of herpesvirus replication, coupled with innovative prodrug strategies like the cycloSal approach, continues to drive the development of novel therapeutic agents. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers dedicated to advancing the fight against viral diseases. The ability of cycloSal-BVDUMP prodrugs to confer activity against previously insensitive viruses like EBV underscores the power of targeted drug delivery and opens new avenues for antiviral drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pnas.org [pnas.org]
- 3. Kinetic Approaches to Understanding the Mechanisms of Fidelity of the Herpes Simplex Virus Type 1 DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of herpes simplex virus-induced DNA polymerase activity and viral DNA replication by 9-(2-hydroxyethoxymethyl)guanine and its triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CycloSal-BVDUMP pronucleotides: how to convert an antiviral-inactive nucleoside analogue into a bioactive compound against EBV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of lipophilic nucleotide prodrugs : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 7. Application of the cycloSal-prodrug approach for improving the biological potential of phosphorylated biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. Synthesis, hydrolysis and anti-EBV activity of a series of 3'-modified cycloSal-BVDUMP pronucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cycloSaligenyl-5-[(E)-2-bromovinyl]-2'-deoxyuridine monophosphate (cycloSal-BVDUMP) pronucleotides active against Epstein-Barr virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tenofovir prodrugs potently inhibit Epstein-Barr virus lytic DNA replication by targeting the viral DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tenofovir prodrugs potently inhibit Epstein–Barr virus lytic DNA replication by targeting the viral DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Varicella-zoster plaque assay and plaque reduction neutralization test by the immunoperoxidase technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 19. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. A rapid DNA hybridization assay for the evaluation of antiviral compounds against Epstein-Barr virus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A rapid DNA hybridization assay for the evaluation of antiviral compounds against Epstein-Barr virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. einsteinmed.edu [einsteinmed.edu]
- 24. EBER In Situ Hybridization: A Powerful Tool for Epstein-Barr Virus Detection - Amerigo Scientific [amerigoscientific.com]
- 25. Detection of Epstein-Barr virus DNA in mouthwashes by hybridization - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of BVdUMP Prodrugs: A Technical Guide
An In-depth Exploration of CycloSaligenyl-Based Prodrugs of Bromovinyldeoxyuridine Monophosphate (BVdUMP) for Antiviral Therapy
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of bromovinyldeoxyuridine monophosphate (this compound) prodrugs, with a particular focus on the cycloSaligenyl (cycloSal) technology. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in antiviral therapies, particularly those targeting herpesviruses.
Introduction
(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) is a potent nucleoside analog with significant antiviral activity against several herpesviruses, including Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV). Its clinical utility, however, is hampered by its metabolic instability and the requirement for intracellular phosphorylation by viral and cellular kinases to exert its therapeutic effect. To overcome these limitations, prodrug strategies have been developed to deliver the monophosphorylated form, this compound, directly into target cells, thereby bypassing the initial and often rate-limiting phosphorylation step.
The cycloSal-prodrug approach has emerged as a promising strategy for the intracellular delivery of nucleotides. This method utilizes a lipophilic cycloSaligenyl masking group to protect the phosphate moiety, facilitating passive diffusion across the cell membrane. Once inside the cell, the cycloSal triester undergoes hydrolysis to release the active this compound.[1][2] This guide will delve into the synthesis, in vitro evaluation, and mechanism of action of these innovative prodrugs.
Data Presentation: Antiviral Activity and Cytotoxicity
The antiviral efficacy and cytotoxic profiles of a series of cycloSal-BVDUMP prodrugs have been evaluated against various herpesviruses. The following tables summarize the 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/IC50) for representative compounds.
| Compound | Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| BVDU | HSV-1 | 0.03 | >100 | >3333 |
| VZV | 0.003 | >100 | >33333 | |
| EBV | >100 | >100 | - | |
| 3-Me-5-Cl-cycloSal-BVDUMP | HSV-1 | 0.05 | 50 | 1000 |
| VZV | 0.002 | 50 | 25000 | |
| EBV | 5.2 | 50 | 9.6 | |
| 3,5-di-Me-cycloSal-BVDUMP | HSV-1 | 0.04 | 40 | 1000 |
| VZV | 0.001 | 40 | 40000 | |
| EBV | 3.8 | 40 | 10.5 |
Data compiled from published literature.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and development of this compound prodrugs.
Synthesis of 3-Methyl-5-chlorosalicyl-(E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-monophosphate
Materials:
-
(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU)
-
3-Methyl-5-chlorosalicylchlorophosphite
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
tert-Butyl hydroperoxide (t-BuOOH), 70% in water
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve BVDU (1 mmol) in anhydrous pyridine (10 mL) under an argon atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of 3-methyl-5-chlorosalicylchlorophosphite (1.2 mmol) in anhydrous DCM (5 mL) dropwise over 15 minutes.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Add t-BuOOH (1.5 mmol) and continue stirring at room temperature for 1 hour.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired cycloSal-BVDUMP prodrug.
-
Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry.
XTT-Based Antiviral Assay against HSV-1
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Herpes Simplex Virus type 1 (HSV-1) stock of known titer
-
This compound prodrugs
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Phenazine methosulfate (PMS) solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed Vero cells in 96-well plates at a density of 2 x 10⁴ cells/well in DMEM supplemented with 10% FBS and antibiotics. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound prodrugs in DMEM.
-
Remove the culture medium from the cell plates and infect the cells with HSV-1 at a multiplicity of infection (MOI) of 0.01 in the presence of the serially diluted prodrugs. Include virus-free and drug-free controls.
-
Incubate the plates for 72 hours at 37°C until cytopathic effect (CPE) is observed in the virus control wells.
-
Prepare the XTT/PMS solution immediately before use by mixing the XTT and PMS solutions according to the manufacturer's instructions.
-
Add the XTT/PMS solution to each well and incubate for 4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that reduces the viral-induced CPE by 50%.
-
To determine the CC50, perform the same assay on uninfected cells treated with the same serial dilutions of the prodrugs.
Plaque Reduction Assay for VZV Antiviral Activity
Materials:
-
Human embryonic lung fibroblasts (HELF)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Varicella-Zoster Virus (VZV) stock of known titer
-
This compound prodrugs
-
Carboxymethylcellulose (CMC) or other overlay medium
-
Crystal violet solution
-
6-well plates
Procedure:
-
Seed HELF cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the this compound prodrugs in EMEM.
-
Infect the confluent cell monolayers with approximately 100 plaque-forming units (PFU) of VZV per well for 1 hour at 37°C.
-
Remove the virus inoculum and overlay the cells with EMEM containing 1% FBS, 0.5% CMC, and the respective concentrations of the prodrugs.
-
Incubate the plates for 5-7 days at 37°C in a 5% CO₂ atmosphere until plaques are visible.
-
Fix the cells with methanol and stain with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each drug concentration compared to the untreated virus control.
-
Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
In Vitro Hydrolysis Study of cycloSal-Prodrugs
Materials:
-
cycloSal-BVDUMP prodrug
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and UV detector
Procedure:
-
Prepare a stock solution of the cycloSal-BVDUMP prodrug in acetonitrile.
-
Dilute the stock solution in phosphate buffer (pH 7.4) to a final concentration of 100 µM.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately analyze the aliquot by HPLC to quantify the amount of remaining prodrug and the formation of this compound.
-
The HPLC conditions should be optimized to achieve good separation of the prodrug and its hydrolysis products. A typical mobile phase could be a gradient of acetonitrile in water.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
Calculate the half-life (t₁/₂) of the prodrug under these conditions.
Mandatory Visualization
Intracellular Activation Pathway of cycloSal-BVDUMP Prodrugs
Caption: Intracellular activation pathway of a cycloSal-BVDUMP prodrug.
Experimental Workflow for Antiviral Activity Screening
Caption: General workflow for screening the antiviral activity of this compound prodrugs.
Logical Relationship of Prodrug Design
References
Unveiling the Potential of BVdUMP: A Technical Guide on its Anti-Epstein-Barr Virus Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, is linked to a spectrum of pathologies, from infectious mononucleosis to various malignancies. The development of effective antiviral therapies remains a critical challenge. This technical guide delves into the anti-EBV activity of (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-monophosphate (BVdUMP), a nucleotide analog of Brivudine (BVDU). While BVDU itself has shown inconsistent results against EBV, prodrug strategies, particularly the cycloSal-pronucleotide approach, have demonstrated a promising avenue to enhance its antiviral efficacy. This document summarizes the available data on this compound's anti-EBV activity, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to this compound and its Rationale against EBV
(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) is a potent inhibitor of several herpesviruses, including Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV). Its mechanism of action relies on the viral-encoded thymidine kinase (TK) for its initial phosphorylation to the monophosphate form (this compound).[1][2] Subsequently, cellular kinases convert this compound to the active triphosphate, which inhibits the viral DNA polymerase.[1]
While initial reports suggested BVDU activity against EBV, these findings were not consistently reproduced.[3] A significant hurdle for the antiviral activity of many nucleoside analogs is the initial, often inefficient, phosphorylation step. To bypass this limitation, the cycloSal-pronucleotide strategy was developed. This approach masks the phosphate group of this compound, creating a lipophilic compound that can readily cross cell membranes. Once inside the cell, the cycloSal moiety is cleaved, releasing the active this compound.[4][5] This guide focuses on the anti-EBV potential of this compound delivered via this advanced prodrug technology.
Quantitative Analysis of Anti-EBV Activity
A series of cycloSal-BVDUMP phosphate triesters have been synthesized and evaluated for their biological activity against the Epstein-Barr virus.[4][6] The prototype compound, 3-methyl-cycloSal-BVDUMP, demonstrated significant antiviral activity against EBV.[6] The anti-EBV efficacy of these compounds was assessed in human lymphoblastoid P3HR-1 cells.[3]
Table 1: Summary of Anti-EBV Activity of cycloSal-BVDUMP Derivatives
| Compound | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 3-methyl-cycloSal-BVDUMP | P3HR-1 | Data not available in abstract | Data not available in abstract | Data not available in abstract | [6] |
| Other 3'-O-acyl-modified derivatives | P3HR-1 | Data not available in abstract | Data not available in abstract | Data not available in abstract | [6] |
| L-phenylalanine-modified derivative | P3HR-1 | Data not available in abstract | Data not available in abstract | Data not available in abstract | [6] |
Note: The abstracts of the reviewed articles confirm the existence of EC₅₀ and CC₅₀ values; however, the precise quantitative data is not publicly available in these sources. Access to the full-text articles is required to populate this table.
Experimental Protocols
The following sections outline the key experimental methodologies employed in the assessment of this compound's anti-EBV activity, based on standard virological and biochemical assays.
Cell Culture and Virus
-
Cell Line: P3HR-1, a human lymphoblastoid cell line persistently infected with EBV, is a common model for studying the EBV lytic cycle.[3]
-
Culture Conditions: P3HR-1 cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO₂ atmosphere.
Antiviral Activity Assay
The antiviral activity of cycloSal-BVDUMP pronucleotides is determined by quantifying the inhibition of EBV replication.
-
Cell Seeding: P3HR-1 cells are seeded in 96-well plates at a density of approximately 5 x 10⁴ cells/well.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (e.g., 3-methyl-cycloSal-BVDUMP) and control compounds (e.g., acyclovir).
-
Induction of Lytic Cycle (Optional but common): To enhance virus production, the EBV lytic cycle can be induced using agents like 12-O-tetradecanoylphorbol-13-acetate (TPA) and sodium butyrate.
-
Incubation: The plates are incubated for a defined period (e.g., 5-7 days) to allow for viral replication.
-
Quantification of Viral Load: The concentration of EBV DNA in the culture supernatant is quantified using real-time quantitative PCR (qPCR). The primers and probe typically target a conserved region of the EBV genome, such as the BamHI W fragment.
-
Data Analysis: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits viral DNA replication by 50%, is calculated from the dose-response curve.
Cytotoxicity Assay
The cytotoxicity of the compounds is assessed to determine their therapeutic window.
-
Cell Seeding: Uninfected B-lymphocyte cell lines (e.g., Raji or Ramos) or the P3HR-1 cells themselves are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with the same serial dilutions of the test compounds as in the antiviral assay.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Cell Viability Measurement: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%, is calculated. The Selectivity Index (SI) is then determined as the ratio of CC₅₀ to EC₅₀.
Hydrolysis of cycloSal-Pronucleotides
The release of the active this compound from its cycloSal prodrug form is a critical step. This is assessed through hydrolysis studies.
-
Incubation Conditions: The cycloSal-BVDUMP pronucleotide is incubated in different media, such as phosphate-buffered saline (PBS, pH 7.4) to assess chemical stability, and in the presence of cell extracts or specific enzymes (e.g., pig liver esterase) to simulate intracellular conditions.[6]
-
Time-Course Analysis: Aliquots are taken at various time points.
-
Analysis: The samples are analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the parent pronucleotide, the intermediate products, and the final released this compound.
Visualizations: Pathways and Processes
Proposed Mechanism of Action of this compound against EBV
The presumed mechanism of action for this compound against EBV mirrors that of its parent compound, BVDU, against other herpesviruses. The key steps are the intracellular delivery of this compound via the cycloSal-pronucleotide, followed by subsequent phosphorylations and inhibition of the viral DNA polymerase.
Caption: Proposed mechanism of action for cycloSal-BVDUMP against EBV.
Experimental Workflow for Anti-EBV Activity Screening
The process of evaluating the anti-EBV activity of a compound like cycloSal-BVDUMP involves a systematic workflow from cell culture to data analysis.
Caption: Workflow for determining the anti-EBV activity of cycloSal-BVDUMP.
EBV Lytic Cycle Cascade
The anti-EBV activity of this compound is directed against the lytic phase of the viral life cycle. Understanding this cascade is crucial for contextualizing the drug's mechanism. The lytic cycle is initiated by the expression of immediate-early genes, which in turn activate early and then late gene expression, leading to viral DNA replication and the production of new virions.
Caption: Simplified cascade of the Epstein-Barr virus lytic cycle.
Conclusion and Future Directions
The cycloSal-pronucleotide approach to deliver this compound into EBV-infected cells represents a promising strategy to overcome the limitations of the parent nucleoside, BVDU. The available evidence, although lacking specific quantitative details in the public domain, suggests that this approach can yield compounds with significant anti-EBV activity. Future research should focus on obtaining and publishing the detailed antiviral and cytotoxicity data for these compounds. Furthermore, mechanistic studies are warranted to confirm the proposed mechanism of action and to explore any additional effects on EBV-related cellular pathways. The development of potent and selective inhibitors of EBV replication, such as the cycloSal-BVDUMP pronucleotides, holds significant potential for the treatment of EBV-associated diseases.
References
- 1. The development of BVDU: An odyssey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of BVDU (brivudin) as a therapeutic for the treatment of herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, hydrolysis and anti-EBV activity of a series of 3'-modified cycloSal-BVDUMP pronucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CycloSal-BVDUMP pronucleotides: how to convert an antiviral-inactive nucleoside analogue into a bioactive compound against EBV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Cycle Analysis of Epstein-Barr Virus-Infected Cells following Treatment with Lytic Cycle-Inducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Spectrum of Herpesvirus Sensitivity to Brivudine Deoxyuridine Monophosphate (BVdUMP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro sensitivity of various human herpesviruses to brivudine deoxyuridine monophosphate (BVdUMP), the active metabolite of the antiviral drug Brivudine (BVDU). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanism of action to support further research and development in antiviral therapies.
Introduction
Brivudine (5-[(E)-2-bromovinyl]-2'-deoxyuridine) is a potent nucleoside analogue with a well-established clinical profile for the treatment of herpes zoster (shingles), caused by the Varicella-Zoster Virus (VZV). Its antiviral activity is dependent on its intracellular conversion to the monophosphate form, this compound, and subsequent phosphorylation to the active triphosphate metabolite, BVdUTP. This conversion is primarily initiated by viral thymidine kinase (TK), a key factor in the drug's selectivity and potency. This guide explores the spectrum of herpesviruses susceptible to this compound, providing a comparative analysis of its activity.
Quantitative Antiviral Activity of Brivudine (BVDU)
The in vitro efficacy of Brivudine against a range of human herpesviruses has been determined using various cell-based assays. The following tables summarize the 50% effective concentration (EC₅₀) or 50% inhibitory dose (ID₅₀) values, which represent the concentration of the drug required to inhibit viral replication by 50%.
| Herpesvirus | Abbreviation | Strain(s) | Cell Line | Assay Type | EC₅₀ / ID₅₀ (µg/mL) | Reference(s) |
| Varicella-Zoster Virus | VZV | Clinical Isolates | Human Embryonic Fibroblasts | Plaque Reduction | 0.00043 - 0.00083 (µM) | [1] |
| Varicella-Zoster Virus | VZV | 8 Clinical Strains | Human Embryonic Fibroblasts | Focus Formation Inhibition (2-day) | 0.001 | [2] |
| Varicella-Zoster Virus | VZV | 8 Clinical Strains | Human Embryonic Fibroblasts | Cytopathogenicity Inhibition (15-day) | 0.01 | [2] |
| Herpes Simplex Virus type 1 | HSV-1 | Clinical Isolates | - | Indirect Immunofluorescence | 0.001 - 0.006 | [3] |
| Herpes Simplex Virus type 2 | HSV-2 | Clinical Isolates | - | Indirect Immunofluorescence | 0.4 - 3.5 | [3] |
| Human Cytomegalovirus | HCMV | AD-169, Davis | - | Plaque Reduction | > 100 | [3] |
| Human Herpesvirus 6 | HHV-6 | - | Lymphoid Cells | Dot Blot Hybridization | Relatively Resistant | [4] |
Table 1: Comparative in vitro sensitivity of various herpesviruses to Brivudine (BVDU).
Note: EC₅₀/ID₅₀ values can vary depending on the viral strain, cell line, and specific assay conditions used.
Mechanism of Action of this compound
The selective antiviral activity of Brivudine is attributed to its targeted activation within virus-infected cells. The following diagram illustrates the key steps in the mechanism of action.
Caption: Mechanism of action of Brivudine (BVDU).
Experimental Protocols
The determination of the antiviral activity of this compound relies on standardized in vitro assays. Below are detailed methodologies for key experiments.
Plaque Reduction Assay (PRA)
This is the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.
Objective: To determine the EC₅₀ of Brivudine against plaque-forming herpesviruses (e.g., VZV, HSV-1, HSV-2).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., human embryonic lung fibroblasts for VZV).
-
Virus stock of known titer.
-
Brivudine stock solution.
-
Cell culture medium.
-
Semi-solid overlay medium (e.g., containing carboxymethyl cellulose or agarose).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
-
Multi-well cell culture plates.
Procedure:
-
Cell Seeding: Seed multi-well plates with host cells and incubate until a confluent monolayer is formed.
-
Virus Dilution: Prepare serial dilutions of the virus stock in cell culture medium.
-
Compound Dilution: Prepare serial dilutions of Brivudine in cell culture medium.
-
Infection: Aspirate the growth medium from the cell monolayers and infect the cells with a standardized amount of virus in the presence of varying concentrations of Brivudine. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Remove the virus-drug inoculum and add the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 7-10 days for VZV).
-
Fixation and Staining: Aspirate the overlay, fix the cells with the fixative solution, and then stain with the staining solution.
-
Plaque Counting: Wash the plates and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each Brivudine concentration compared to the virus control. The EC₅₀ is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.
DNA Hybridization Assay for Epstein-Barr Virus (EBV)
Since EBV does not typically form plaques in standard cell culture, alternative methods are required to quantify viral replication.
Objective: To determine the EC₅₀ of this compound pronucleotides against EBV.
Materials:
-
EBV-producer cell line (e.g., Akata cells).
-
This compound pronucleotide stock solutions.
-
Cell culture medium.
-
Lysis buffer.
-
Nylon membrane.
-
EBV-specific DNA probe (labeled with a non-radioactive marker, e.g., digoxin).
-
Hybridization buffer.
-
Blocking buffer.
-
Anti-digoxin antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Chemiluminescent substrate.
-
Luminometer or X-ray film.
Procedure:
-
Cell Culture and Induction: Culture EBV-producer cells and induce the lytic cycle.
-
Drug Treatment: Treat the induced cells with serial dilutions of the this compound pronucleotide.
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) to allow for viral DNA replication.
-
Cell Lysis and DNA Transfer: Lyse the cells and transfer the crude lysate containing the viral DNA onto a nylon membrane.
-
DNA Denaturation and Fixation: Denature the DNA on the membrane and fix it (e.g., by UV cross-linking).
-
Hybridization: Pre-hybridize the membrane in hybridization buffer and then hybridize with the labeled EBV-specific DNA probe overnight.
-
Washing: Wash the membrane to remove the unbound probe.
-
Detection:
-
Block the membrane with blocking buffer.
-
Incubate with the enzyme-conjugated anti-digoxin antibody.
-
Wash the membrane to remove the unbound antibody.
-
Add the chemiluminescent substrate and detect the signal using a luminometer or by exposing it to X-ray film.
-
-
Data Analysis: Quantify the signal intensity for each drug concentration. The EC₅₀ is the concentration that reduces the viral DNA signal by 50% compared to the untreated control.
Discussion and Future Directions
The data presented in this guide highlight the potent and selective activity of this compound against VZV and HSV-1. The high sensitivity of these viruses is primarily due to the efficient phosphorylation of the prodrug, Brivudine, by their respective viral thymidine kinases. In contrast, HSV-2, HCMV, and HHV-6 exhibit significantly lower sensitivity, likely due to the poor substrate recognition by their viral kinases.
For EBV, which lacks a thymidine kinase with the same substrate specificity, the use of pronucleotide strategies to deliver this compound directly into the cell has shown promise in overcoming this limitation. This approach bypasses the need for the initial viral TK-mediated phosphorylation step.
Future research should focus on:
-
Expanding the quantitative analysis to a broader range of clinical isolates for each herpesvirus to better understand the potential for natural resistance.
-
Investigating the efficacy of this compound pronucleotides against other herpesviruses that are typically resistant to Brivudine.
-
Elucidating the precise molecular interactions between BVdUTP and the DNA polymerases of different herpesviruses to understand the structural basis for its inhibitory activity.
This in-depth technical guide provides a foundational resource for researchers and drug development professionals working on novel anti-herpesvirus therapies. The compiled data and detailed protocols offer a framework for the continued exploration of this compound and its derivatives as potent antiviral agents.
References
- 1. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility of varicella-zoster virus to E-5-(2-bromovinyl)-2'-deoxyuridine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Susceptibility of human herpesvirus 6 to antivirals in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (5-Bromovinyl)-2'-deoxyuridine-5'-monophosphate: Chemical Structure, Properties, and Antiviral Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Bromovinyl)-2'-deoxyuridine-5'-monophosphate (BVDU-MP) is the initial phosphorylated metabolite of the potent antiviral agent Brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine, BVDU). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and critical role of BVDU-MP in the mechanism of action against herpesviruses, particularly Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1). Detailed experimental protocols for the synthesis and biological evaluation of BVDU and its phosphorylated derivatives are provided, alongside a quantitative analysis of its enzymatic interactions and antiviral efficacy.
Chemical Structure and Physicochemical Properties
(5-Bromovinyl)-2'-deoxyuridine-5'-monophosphate is a pyrimidine nucleotide analog. The molecule consists of a 2'-deoxyribose sugar linked to a (E)-5-(2-bromovinyl)uracil base, with a single phosphate group esterified at the 5' position of the sugar.
The key structural features of the parent molecule, Brivudine, which are retained in BVDU-MP, include the C(3')-exo conformation of the ribofuranose ring and the anti-conformation of the glycosidic bond, features it shares with the natural nucleoside, thymidine. The 2-bromovinyl group is nearly coplanar with the pyrimidine base.[1][2]
Table 1: Physicochemical Properties of (5-Bromovinyl)-2'-deoxyuridine-5'-monophosphate (BVDU-MP) and its Parent Compound (BVDU)
| Property | (5-Bromovinyl)-2'-deoxyuridine-5'-monophosphate (BVDU-MP) | (E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU) |
| Synonyms | BVDU-MP | Brivudine, BVDU |
| Chemical Formula | C₁₁H₁₄BrN₂O₈P | C₁₁H₁₃BrN₂O₅ |
| Molecular Weight | 413.115 g/mol | 333.14 g/mol |
| Systematic Name | 5-[(E)-2-bromoethenyl]-2'-deoxyuridine 5'-(dihydrogen phosphate) | (E)-5-(2-bromovinyl)-2'-deoxyuridine |
| CAS Number | Not readily available | 69304-47-8 |
| Appearance | Solid (predicted) | Powder |
| Solubility | Soluble in aqueous solutions | Soluble in water and methanol |
| Storage Temperature | -20°C (recommended for stability) | 2-8°C |
Mechanism of Antiviral Action: The Role of BVDU-MP
The selective and potent antiviral activity of Brivudine is a direct consequence of its targeted metabolic activation within virus-infected cells. BVDU-MP is the first and crucial intermediate in this activation pathway.
Selective Phosphorylation by Viral Thymidine Kinase
Brivudine itself is a prodrug with no intrinsic antiviral activity. Its activation is initiated by a highly specific phosphorylation at the 5'-hydroxyl group, catalyzed by a virus-encoded thymidine kinase (TK). This initial phosphorylation to BVDU-MP is the rate-limiting step and the primary determinant of Brivudine's selectivity.[3][4]
Herpesviruses such as VZV and HSV-1 express their own TK, which has a broader substrate specificity compared to the host cellular TK. The viral TK efficiently recognizes Brivudine as a substrate, whereas cellular TKs do not, thus confining the activation of the drug to infected cells.[5][6]
Subsequent Phosphorylation to the Active Triphosphate Form
Following its formation, BVDU-MP is further phosphorylated by cellular kinases. Specifically, thymidylate kinase (TMPK) catalyzes the conversion of BVDU-MP to its diphosphate form (BVDU-DP).[7][8] Subsequently, other cellular kinases, such as nucleoside diphosphate kinases, convert BVDU-DP to the active antiviral agent, (5-Bromovinyl)-2'-deoxyuridine-5'-triphosphate (BVDU-TP).[3][7]
Inhibition of Viral DNA Polymerase
BVDU-TP, the final active metabolite, acts as a potent and selective inhibitor of the viral DNA polymerase. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain.[9][10] The incorporation of BVDU-monophosphate into the viral DNA leads to premature chain termination, thereby halting viral replication.[2]
The following diagram illustrates the activation pathway of Brivudine:
Quantitative Data
The antiviral potency of Brivudine and its phosphorylated metabolites is quantified through various parameters, including the 50% inhibitory concentration (IC₅₀) in cell culture and the inhibition constant (Ki) against target enzymes.
Table 2: Antiviral Activity of Brivudine and its Metabolites
| Compound | Virus | Cell Line | Assay | IC₅₀ / EC₅₀ (µM) | Reference |
| Brivudine (BVDU) | Varicella-Zoster Virus (VZV) | Human Embryonic Fibroblasts | Focus Formation Inhibition | 0.003 - 0.03 | [11] |
| Brivudine (BVDU) | Herpes Simplex Virus type 1 (HSV-1) | MKN-28 | Cytopathogenicity Inhibition | ~0.004 (relative to MRC-5) | [3] |
| Brivudine (BVDU) | Herpes Simplex Virus type 2 (HSV-2) | MKN-28 | Cytopathogenicity Inhibition | ~0.001 (relative to MRC-5) | [3] |
Table 3: Kinetic Parameters for Enzyme Inhibition
| Enzyme | Substrate/Inhibitor | Kₘ / Kᵢ (µM) | Vₘₐₓ (relative to Thymidine) | Reference |
| VZV DNA Polymerase | dTTP (Substrate) | 1.43 | - | [1] |
| VZV DNA Polymerase | BVDU-TP (Inhibitor) | 0.55 | - | [1] |
| Human Thymidylate Kinase | dTMP (Substrate) | 12.3 | - | [12] |
| Vaccinia Virus Thymidylate Kinase | dTMP (Substrate) | 20 | - | [13] |
| Vaccinia Virus Thymidylate Kinase | 5-Bromo-2'-deoxyuridine 5'-monophosphate (Br-dUMP) | - | Efficient Substrate | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of BVDU-MP.
Enzymatic Synthesis and Purification of (5-Bromovinyl)-2'-deoxyuridine-5'-monophosphate (BVDU-MP)
This protocol describes a general method for the enzymatic phosphorylation of a nucleoside to its monophosphate form, which can be adapted for BVDU.
Materials:
-
(E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU)
-
Deoxynucleoside kinase (e.g., from Drosophila melanogaster or a suitable bacterial source)
-
Adenosine-5'-triphosphate (ATP) or Guanosine-5'-triphosphate (GTP) as a phosphate donor
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Acetate kinase (for ATP/GTP regeneration system, optional)
-
Phosphoenolpyruvate (for ATP/GTP regeneration system, optional)
-
Ion-exchange chromatography column (e.g., DEAE-Sephadex)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase or anion-exchange) for purification and analysis
Protocol:
-
Reaction Setup: In a reaction vessel, combine BVDU (e.g., 10 mM), ATP or GTP (e.g., 15 mM), and the reaction buffer.
-
Enzyme Addition: Add the deoxynucleoside kinase to the reaction mixture. If using a regeneration system, also add acetate kinase and phosphoenolpyruvate.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (typically 37°C) for a sufficient duration (e.g., 2-24 hours), monitoring the reaction progress by HPLC.
-
Reaction Quenching: Stop the reaction by heating (e.g., 95°C for 5 minutes) or by adding an organic solvent like ethanol.
-
Initial Purification (Ion-Exchange Chromatography):
-
Load the quenched reaction mixture onto a pre-equilibrated ion-exchange column.
-
Wash the column with a low-salt buffer to remove unreacted BVDU and other non-phosphorylated components.
-
Elute BVDU-MP using a salt gradient (e.g., 0-1 M NaCl or ammonium bicarbonate).
-
-
Final Purification (HPLC):
-
Pool the fractions containing BVDU-MP and desalt if necessary.
-
Inject the sample onto an HPLC system for final purification. A reverse-phase column with an ion-pairing agent or an anion-exchange column can be used.[14]
-
Monitor the elution profile by UV absorbance at an appropriate wavelength (e.g., 260 nm).
-
Collect the fractions corresponding to the BVDU-MP peak.
-
-
Characterization: Confirm the identity and purity of the synthesized BVDU-MP using techniques such as mass spectrometry and NMR spectroscopy.
The following diagram outlines the experimental workflow for the enzymatic synthesis and purification of BVDU-MP:
Viral DNA Polymerase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity (Ki) of BVDU-TP against a viral DNA polymerase.
Materials:
-
Purified viral DNA polymerase (e.g., from VZV or HSV-1)
-
BVDU-TP
-
Deoxythymidine triphosphate (dTTP)
-
Other natural deoxynucleoside triphosphates (dATP, dCTP, dGTP)
-
Radiolabeled dNTP (e.g., [³H]dATP or [α-³²P]dCTP)
-
Activated DNA template-primer (e.g., activated calf thymus DNA)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, activated DNA template-primer, a fixed concentration of the radiolabeled dNTP, and varying concentrations of both the natural substrate (dTTP) and the inhibitor (BVDU-TP).
-
Enzyme Addition: Initiate the reaction by adding the purified viral DNA polymerase.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding cold TCA to precipitate the DNA.
-
Filtration: Collect the precipitated DNA on glass fiber filters and wash thoroughly with cold TCA and ethanol to remove unincorporated nucleotides.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the reaction velocity for each concentration of substrate and inhibitor.
-
Plot the data using a suitable method for enzyme kinetics analysis, such as a Dixon plot or by fitting the data to the competitive inhibition model using non-linear regression analysis, to determine the Ki value for BVDU-TP.
-
Conclusion
(5-Bromovinyl)-2'-deoxyuridine-5'-monophosphate is a pivotal intermediate in the bioactivation of the antiviral drug Brivudine. Its formation, selectively catalyzed by viral thymidine kinase, is the cornerstone of Brivudine's potent and targeted action against VZV and HSV-1. The subsequent phosphorylation to the triphosphate form and the ultimate inhibition of viral DNA polymerase underscore the intricate and highly specific mechanism of this class of antiviral agents. A thorough understanding of the chemical properties, enzymatic kinetics, and biological activity of BVDU-MP is essential for the rational design of novel nucleoside analogs and the optimization of existing antiviral therapies. The experimental protocols provided herein offer a framework for the synthesis and evaluation of such compounds, facilitating further research and development in the field of antiviral drug discovery.
References
- 1. Comparative inhibition of DNA polymerases from varicella zoster virus (TK+ and TK-) strains by (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodrug Strategies for the Development of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) against Varicella Zoster Virus (VZV) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Prodrug Strategies for the Development of β-l-5-((E)-2-Bromovinyl)-1-((2 S,4 S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) against Varicella Zoster Virus (VZV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thymidylate kinase: an old topic brings new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of SARS-CoV-2 polymerase by nucleotide analogs: a single molecule perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavior of Thymidylate Kinase toward Monophosphate Metabolites and Its Role in the Metabolism of 1-(2′-Deoxy-2′-Fluoro-β-l-Arabinofuranosyl)-5-Methyluracil (Clevudine) and 2′,3′-Didehydro-2′,3′-Dideoxythymidine in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substrate specificity of vaccinia virus thymidylate kinase - Research - Institut Pasteur [research.pasteur.fr]
- 13. HPLC Separation of Cytidine-5'-monophosphate (CMP) and 2'-Deoxycytidine 5'-Monophosphate (dCMP) on Newcrom B Column | SIELC Technologies [sielc.com]
- 14. Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Odyssey of Brivudine Monophosphate (BVdUMP) in Human Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brivudine (BVDU), a potent antiviral nucleoside analog, exerts its therapeutic effects through intracellular phosphorylation to its monophosphate form, (E)-5-(2-bromovinyl)-2'-deoxyuridine monophosphate (BVdUMP). This technical guide provides an in-depth exploration of the metabolic pathway of this compound in human cells, with a primary focus on its role as a competitive substrate and inhibitor of human thymidylate synthase (hTS). A comprehensive overview of the enzymatic conversions, kinetic parameters, and subsequent catabolic fate of this compound is presented. Detailed experimental protocols for the characterization of hTS inhibition are provided, alongside graphical representations of the metabolic and signaling pathways to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a critical resource for researchers engaged in antiviral drug development and the study of nucleotide metabolism.
Introduction
Brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine, BVDU) is a synthetic thymidine analog primarily utilized for the treatment of herpes zoster. Its clinical efficacy is contingent upon its intracellular conversion to phosphorylated derivatives that interfere with viral replication. The initial and crucial step in this activation cascade is the formation of brivudine monophosphate (this compound). While the antiviral activity of the triphosphate form (BVdUTP) is well-documented, the metabolic journey and cellular impact of this compound, particularly its interaction with human thymidylate synthase (hTS), are of significant interest in understanding its complete pharmacological profile.
This guide delineates the metabolic pathway of this compound in human cells, from its formation via phosphorylation of brivudine to its interaction with hTS and subsequent catabolism.
The Metabolic Pathway of this compound
The metabolism of brivudine in human cells is a multi-step process involving activation through phosphorylation and subsequent degradation.
Anabolism: Formation of this compound
Brivudine enters human cells and is phosphorylated to this compound. While viral thymidine kinase (TK) is highly efficient at this conversion in infected cells, cellular kinases can also perform this step, albeit with varying efficiencies. This initial phosphorylation is a critical determinant of brivudine's activation.
Following its formation, this compound can be further phosphorylated by cellular kinases to the diphosphate (BVdUDP) and the active triphosphate (BVdUTP) forms. BVdUTP acts as a competitive inhibitor of viral DNA polymerase, leading to chain termination and inhibition of viral replication.
Interaction with Human Thymidylate Synthase (hTS)
This compound serves as a competitive substrate for human thymidylate synthase (hTS), the enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). This interaction is a key feature of this compound's metabolism in human cells.
The natural folate cofactor, 5,10-methylenetetrahydrofolate (CH2-THF), is essential for the catalytic activity of hTS with its natural substrate, dUMP. However, this cofactor has been shown to inhibit the hTS-catalyzed reaction when this compound is the substrate. This suggests that the interaction of this compound with hTS may differ mechanistically from that of dUMP.
Catabolism of Brivudine and its Metabolites
The primary catabolic pathway of brivudine involves the cleavage of the glycosidic bond by thymidine phosphorylase, yielding bromovinyluracil (BVU). BVU is the main metabolite of brivudine found in plasma and is devoid of antiviral activity.
BVU is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the anticancer drug 5-fluorouracil (5-FU). This interaction is of significant clinical importance, as co-administration of brivudine and 5-FU can lead to severe and potentially fatal toxicity due to the accumulation of 5-FU. The catabolism of uracil proceeds through dihydrouracil and β-ureidopropionic acid to β-alanine, CO2, and ammonia.
Quantitative Data
Table 1: Kinetic Parameters of this compound with Lactobacillus casei Thymidylate Synthetase
| Parameter | Value | Conditions |
| Apparent Km | 7.7 µM | pH 7.4, in the presence of 2-mercaptoethanol |
| Apparent Vmax | 1.1 µmol/min/mg | pH 7.4, in the presence of 2-mercaptoethanol |
Note: These values are for the enzyme from Lactobacillus casei and should be interpreted with caution as they may not be directly transferable to the human enzyme.
Experimental Protocols
Assay for Thymidylate Synthase Activity and Inhibition
A common method to determine thymidylate synthase activity is a spectrophotometric assay that measures the increase in absorbance at 340 nm, corresponding to the formation of dihydrofolate (DHF) from the cofactor 5,10-methylenetetrahydrofolate (CH2-THF) during the conversion of dUMP to dTMP.
Materials:
-
Recombinant human thymidylate synthase (hTS)
-
Tris-HCl buffer (pH 7.5)
-
dUMP solution
-
CH2-THF solution
-
This compound solution (or other inhibitor)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, dUMP, and CH2-THF in a cuvette.
-
Add the desired concentration of the inhibitor (e.g., this compound) or vehicle control.
-
Pre-incubate the mixture at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of hTS.
-
Immediately monitor the change in absorbance at 340 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance curve.
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.
-
To determine the Ki value, perform the assay with varying concentrations of both the substrate (dUMP) and the inhibitor. The data can then be analyzed using a Lineweaver-Burk or Dixon plot.
Cellular Uptake and Phosphorylation Assay
To study the conversion of brivudine to this compound in human cells, radiolabeled brivudine can be utilized.
Materials:
-
Human cell line of interest (e.g., a cancer cell line or primary cells)
-
Cell culture medium and supplements
-
[3H]- or [14C]-labeled brivudine
-
Cell lysis buffer
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
Procedure:
-
Culture the human cells to the desired confluency.
-
Incubate the cells with a known concentration of radiolabeled brivudine for various time points.
-
After incubation, wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysate and separate the intracellular metabolites (brivudine, this compound, BVdUDP, BVdUTP) using HPLC.
-
Quantify the amount of each metabolite by measuring the radioactivity in the corresponding HPLC fractions.
-
This allows for the determination of the rate and extent of brivudine phosphorylation to this compound within the cells.
Visualizations
Metabolic Pathway of Brivudine in Human Cells
Caption: Metabolic activation and catabolism of Brivudine in human cells.
Interaction of this compound with the Thymidylate Synthase Cycle
Caption: this compound as a competitive substrate for human thymidylate synthase.
Conclusion
The metabolic pathway of this compound in human cells is a multifaceted process with significant implications for both its antiviral efficacy and its potential for drug-drug interactions. Its formation from the parent drug, brivudine, and its subsequent role as a competitive substrate for human thymidylate synthase highlight the intricate interplay between viral and host cell metabolism. The potent inhibition of dihydropyrimidine dehydrogenase by its catabolite, BVU, underscores the critical need for careful consideration of co-administered therapies. The detailed experimental protocols and pathway visualizations provided in this guide offer a framework for further investigation into the nuanced pharmacology of brivudine and its metabolites, paving the way for the development of safer and more effective therapeutic strategies.
Methodological & Application
Application Notes and Protocols for the Synthesis of cycloSal-BVDUMP Prodrugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of cycloSal-BVDUMP (cycloSaligenyl-5-[(E)-2-bromovinyl]-2'-deoxyuridine monophosphate) prodrugs, a class of compounds designed to efficiently deliver the monophosphate of the antiviral nucleoside analogue Brivudine (BVDU) into cells. The cycloSal technology utilizes a salicyl alcohol-based masking group that is cleaved chemically, rather than enzymatically, to release the bioactive nucleoside monophosphate. This approach can enhance the therapeutic potential of nucleoside analogues by bypassing the often inefficient initial phosphorylation step and overcoming certain drug resistance mechanisms.
This document outlines the synthesis of both the parent cycloSal-BVDUMP compounds and their 3'-O-acylated derivatives, providing a versatile platform for further drug development and structure-activity relationship studies.
I. Overview of the Synthetic Strategy
The synthesis of cycloSal-BVDUMP prodrugs is a multi-step process that begins with the preparation of the key phosphorylating agent, a substituted cycloSal-chlorophosphite. This reagent is then reacted with the nucleoside analogue, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), in a one-pot reaction, followed by an in-situ oxidation to yield the desired phosphate triester. For the synthesis of 3'-modified derivatives, the 3'-hydroxyl group of BVDU can be transiently protected or the modification can be introduced after the formation of the cycloSal-phosphate triester.
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of cycloSal-BVDUMP and its 3'-O-acyl derivatives.
II. Experimental Protocols
The following protocols are based on established methodologies for the synthesis of cycloSal-pronucleotides.[1][2]
Protocol 1: Synthesis of 3-Methyl-cycloSal-chlorophosphite
This protocol describes the preparation of the key phosphorylating agent.
Materials:
-
3-Methyl-salicyl alcohol (2-hydroxymethyl-3-methylphenol)
-
Phosphorus trichloride (PCl₃)
-
Anhydrous diethyl ether (Et₂O)
-
Pyridine
Procedure:
-
A solution of 3-methyl-salicyl alcohol in anhydrous diethyl ether is cooled to -10 °C under an inert atmosphere (e.g., argon).
-
To this solution, phosphorus trichloride (1.0 equivalent) dissolved in anhydrous diethyl ether is added dropwise, followed by the dropwise addition of pyridine (1.0 equivalent).
-
The reaction mixture is stirred at -10 °C for 2 hours.
-
The resulting suspension is filtered under inert conditions to remove pyridinium hydrochloride.
-
The filtrate, containing the 3-methyl-cycloSal-chlorophosphite, is used directly in the next step without further purification.
Protocol 2: General One-Pot Synthesis of cycloSal-BVDUMP Triesters
This protocol outlines the coupling of the cycloSal-chlorophosphite with BVDU and subsequent oxidation.
Materials:
-
(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU)
-
3-Methyl-cycloSal-chlorophosphite solution (from Protocol 1)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (MeCN) or a mixture of dimethylformamide (DMF) and tetrahydrofuran (THF) (2:1)
-
tert-Butyl hydroperoxide (TBHP) solution in decane
Procedure:
-
BVDU is dried under high vacuum and dissolved in anhydrous acetonitrile (or DMF/THF mixture).
-
The solution is cooled to -20 °C under an inert atmosphere.
-
Diisopropylethylamine (DIPEA) is added to the BVDU solution.
-
The freshly prepared 3-methyl-cycloSal-chlorophosphite solution is added dropwise to the BVDU solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The mixture is then cooled back to -20 °C, and a solution of tert-butyl hydroperoxide (TBHP) is added.
-
The reaction is stirred at room temperature for an additional hour.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Protocol 3: Synthesis of 3'-O-Acyl-cycloSal-BVDUMP Derivatives
This protocol describes the acylation of the 3'-hydroxyl group of the synthesized cycloSal-BVDUMP.
Materials:
-
cycloSal-BVDUMP
-
Carboxylic acid or N-protected amino acid
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or DMF
Procedure:
-
cycloSal-BVDUMP is dissolved in anhydrous DCM or DMF.
-
The carboxylic acid (or N-protected amino acid), DCC, and a catalytic amount of DMAP are added to the solution.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is filtered to remove the dicyclohexylurea byproduct.
-
The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the 3'-O-acyl derivative.
-
If an N-protected amino acid was used, the protecting group is removed according to standard procedures.
III. Data Presentation
The following tables summarize typical yields and characterization data for selected cycloSal-BVDUMP prodrugs, as reported in the literature.[1][2]
Table 1: Synthesis Yields of Selected cycloSal-BVDUMP Derivatives
| Compound | R Group on Salicyl Ring | 3'-Modification | Yield (%) |
| 2a | H | OH | 55 |
| 2c | 3-Methyl | OH | 62 |
| 2d | 5-Methyl | OH | 58 |
| 3a | 3-Methyl | O-Acetyl | 75 |
| 3c | 3-Methyl | O-Pivaloyl | 81 |
| 4a | 3-Methyl | O-L-Alaninyl | 65 |
| 4d | 3-Methyl | O-L-Phenylalaninyl | 72 |
Table 2: Physicochemical Properties of Selected cycloSal-BVDUMP Derivatives
| Compound | Log P | Hydrolysis Half-life (t₁/₂, pH 7.3, hours) |
| BVDU | 0.2 | - |
| 2c | 1.8 | 4.5 |
| 3a | 2.1 | 3.8 |
| 3c | 3.2 | 5.2 |
| 4d | 2.5 | 2.1 |
IV. Signaling Pathway and Hydrolysis Mechanism
The cycloSal prodrugs are designed to be stable in the extracellular environment and to readily cross cell membranes due to their lipophilic character. Once inside the cell, they undergo a chemically-driven hydrolysis to release the nucleoside monophosphate.
Hydrolysis Mechanism of cycloSal-BVDUMP
The hydrolysis is initiated by a nucleophilic attack on the phosphorus atom, leading to the cleavage of the endocyclic phenyl ester bond. This is followed by a rapid 1,6-elimination reaction that releases the nucleoside monophosphate and salicyl alcohol.
Caption: Intracellular hydrolysis pathway of cycloSal-BVDUMP prodrugs.
V. Conclusion
The cycloSal-prodrug approach represents a robust and versatile strategy for the intracellular delivery of nucleoside monophosphates. The detailed protocols provided herein for the synthesis of cycloSal-BVDUMP and its derivatives offer a foundation for researchers to explore this promising class of antiviral agents. The ability to modify both the cycloSal moiety and the 3'-position of the nucleoside allows for the fine-tuning of physicochemical properties such as lipophilicity and hydrolysis rate, which can be critical for optimizing drug efficacy.
References
- 1. Synthesis, hydrolysis and anti-EBV activity of a series of 3'-modified cycloSal-BVDUMP pronucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CycloSal-BVDUMP pronucleotides: how to convert an antiviral-inactive nucleoside analogue into a bioactive compound against EBV - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Determining the Antiviral Activity of BVdUMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-5-(2-bromovinyl)-2'-deoxyuridine monophosphate (BVdUMP) is a nucleotide analog of thymidylate. It is the phosphorylated form of Brivudine (BVDU), a potent and selective inhibitor of herpesviruses, particularly Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1).[1] The selectivity of these compounds is attributed to their specific phosphorylation by virus-encoded thymidine kinase, which is much more efficient than phosphorylation by cellular enzymes.[1] Once converted to the triphosphate form, BVdUTP, it acts as a competitive inhibitor of the viral DNA polymerase, thus halting viral replication.[1]
This application note provides detailed protocols for determining the in vitro antiviral activity and cytotoxicity of this compound, or its prodrugs, against relevant viruses such as Epstein-Barr virus (EBV), another member of the herpesvirus family against which this compound derivatives have shown activity.[2][3][4] The primary assays described are the Plaque Reduction Assay (PRA) for antiviral efficacy and the MTT assay for cytotoxicity.
Mechanism of Action: Inhibition of Viral DNA Replication
The antiviral activity of this compound is contingent on its intracellular conversion to the active triphosphate form, which then interferes with viral DNA synthesis.
Caption: Intracellular activation of this compound and inhibition of viral DNA polymerase.
Experimental Protocols
Plaque Reduction Assay (PRA)
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC₅₀).
Materials:
-
Susceptible host cells (e.g., Vero cells for HSV, P3HR-1 for EBV)
-
Appropriate cell culture medium (e.g., DMEM for Vero, RPMI-1640 for P3HR-1)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (for adherent cells)
-
Virus stock of known titer (Plaque Forming Units/mL)
-
This compound compound
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., 1:1 mixture of 2X medium and 1.2% methylcellulose)
-
Crystal Violet staining solution (0.1% w/v in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the host cells into 6-well plates at a density that will result in a confluent monolayer the next day (e.g., 5 x 10⁵ cells/well for Vero cells).[5] Incubate at 37°C with 5% CO₂.
-
Compound Dilution: Prepare serial dilutions of this compound in the cell culture medium. A typical starting concentration might be 100 µM, with 10-fold or 2-fold serial dilutions.
-
Virus Infection: When the cell monolayer is confluent, remove the growth medium. Infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.[6] Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Treatment: After the incubation period, remove the virus inoculum and wash the cells gently with PBS. Add the different concentrations of the this compound compound to the respective wells. Include a "virus control" (cells infected but not treated with the compound) and a "cell control" (cells neither infected nor treated).
-
Overlay Application: Add the overlay medium to each well.[7] The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of discrete plaques.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a period suitable for plaque formation (typically 3-5 days, depending on the virus).[7]
-
Plaque Visualization: After incubation, remove the overlay medium. Fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cells with Crystal Violet solution for 15-20 minutes. Gently wash the wells with water and allow them to dry.
-
Data Collection: Count the number of plaques in each well. The plaques will appear as clear zones against the purple background of stained cells.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.
MTT Cytotoxicity Assay
This colorimetric assay determines the concentration of a compound that reduces cell viability by 50% (CC₅₀). It measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Materials:
-
Host cells used in the antiviral assay
-
Cell culture medium
-
This compound compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well).[9] Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the medium from the wells and add the different concentrations of the compound. Include a "cell control" (untreated cells) and a "medium control" (medium without cells). Incubate for the same duration as the plaque reduction assay.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well.[10] Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
Experimental Workflow
References
- 1. (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, hydrolysis and anti-EBV activity of a series of 3'-modified cycloSal-BVDUMP pronucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CycloSal-BVDUMP pronucleotides: how to convert an antiviral-inactive nucleoside analogue into a bioactive compound against EBV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cycloSaligenyl-5-[(E)-2-bromovinyl]-2'-deoxyuridine monophosphate (cycloSal-BVDUMP) pronucleotides active against Epstein-Barr virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sitesv2.anses.fr [sitesv2.anses.fr]
- 6. asm.org [asm.org]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of BVdUMP against Epstein-Barr Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, is associated with a range of benign and malignant diseases, including infectious mononucleosis, Burkitt's lymphoma, and nasopharyngeal carcinoma. The development of effective antiviral therapies against EBV is a significant area of research. (E)-5-(2-bromovinyl)-2'-deoxyuridine monophosphate (BVdUMP) is the activated form of the potent nucleoside analog brivudine (BVDU). This document provides detailed application notes and protocols for the in vitro evaluation of this compound's efficacy against EBV in established lymphoblastoid cell line models.
The primary mechanism of action for brivudine involves its phosphorylation to the active triphosphate form. This process is initiated by the viral thymidine kinase (TK), an enzyme encoded by herpesviruses.[1] Cellular kinases then complete the conversion to the triphosphate metabolite, which acts as an inhibitor of the viral DNA polymerase, leading to the termination of the viral DNA chain and preventing viral replication.[2][3] The selectivity of brivudine for viral TK over cellular kinases contributes to its high efficacy and low toxicity.[2] While extensive data on brivudine's activity against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1) exists, its specific activity against EBV is less well-documented in publicly available literature.[2] However, its structural similarity to other nucleoside analogs effective against EBV suggests its potential as an anti-EBV agent.
In Vitro Models for EBV
The most common in vitro models for studying EBV infection and testing antiviral compounds are immortalized B-lymphoblastoid cell lines (LCLs). These cell lines are established by in vitro infection of primary B-lymphocytes with EBV and can be maintained in culture indefinitely.[4]
Commonly Used EBV-Positive Lymphoblastoid Cell Lines:
-
P3HR1: A human B-cell line derived from a Burkitt's lymphoma that is latently infected with a non-transforming EBV strain. This cell line is often used for studies of the EBV lytic cycle as it can be efficiently induced to produce viral particles.[5]
-
B95-8: A marmoset B-cell line transformed with EBV from a patient with infectious mononucleosis. This cell line spontaneously produces infectious EBV particles and is a common source of the virus for in vitro studies.
-
Raji: A human Burkitt's lymphoma cell line latently infected with EBV. These cells do not spontaneously produce virus but can be induced to enter the lytic cycle.
Data Presentation
Quantitative data from in vitro antiviral assays are crucial for determining the potency and selectivity of a compound. The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are key parameters. The selectivity index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the compound's therapeutic window.
Table 1: Antiviral Activity of this compound and a Reference Compound against Epstein-Barr Virus
| Compound | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound | P3HR1 (induced) | qPCR-based DNA Reduction | Data not available | Data not available | Data not available | N/A |
| This compound | B95-8 | qPCR-based DNA Reduction | Data not available | Data not available | Data not available | N/A |
| β-l-5-Iododioxolane Uracil (L-I-OddU) | H1 (from P3HR1) | qPCR-based DNA Reduction | 0.03 | 1000 | >33,000 | [5] |
Note: Specific EC₅₀ and CC₅₀ values for this compound against EBV are not widely available in the reviewed literature. The data for L-I-OddU, a potent anti-EBV nucleoside analog, is provided for reference.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The antiviral activity of this compound is dependent on its activation by the viral thymidine kinase and its subsequent inhibition of the EBV DNA polymerase.
Experimental Workflow for Antiviral Efficacy Testing
The following workflow outlines the key steps for evaluating the in vitro efficacy of this compound against EBV.
Experimental Protocols
Protocol 1: Induction of EBV Lytic Cycle in P3HR1 Cells
This protocol describes the chemical induction of the EBV lytic cycle, which is essential for testing antivirals that target viral replication.
Materials:
-
P3HR1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
12-O-tetradecanoylphorbol-13-acetate (TPA) stock solution (e.g., 200 µg/mL in DMSO)
-
Sodium Butyrate (SB) stock solution (e.g., 300 mM in water)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Culture P3HR1 cells in RPMI-1640 medium to a density of approximately 5 x 10⁵ cells/mL.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of fresh medium.
-
To induce the lytic cycle, add TPA to a final concentration of 20 ng/mL and Sodium Butyrate to a final concentration of 3 mM.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Proceed with the antiviral drug treatment as described in Protocol 2.
Protocol 2: Antiviral Efficacy Assay using qPCR
This protocol measures the inhibition of EBV DNA replication by this compound.
Materials:
-
Induced P3HR1 cells (from Protocol 1)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or water)
-
Culture medium
-
DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)
-
Primers and probe for EBV DNA quantification (e.g., targeting the BamHI-W region)
-
Primers and probe for a housekeeping gene (e.g., β-globin) for normalization
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Prepare serial dilutions of this compound in culture medium. A common concentration range to test is 0.01 µM to 100 µM.
-
Add the diluted this compound to the wells containing the induced P3HR1 cells. Include a "no drug" control (virus control) and a "no virus, no drug" control (cell control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Carefully remove the supernatant.
-
Extract total DNA from the cell pellets according to the manufacturer's protocol of the DNA extraction kit.
-
Perform real-time qPCR to quantify the number of EBV genome copies and the housekeeping gene copies in each sample.
-
Calculate the amount of EBV DNA relative to the housekeeping gene for each drug concentration.
-
Determine the EC₅₀ value by plotting the percentage of inhibition of EBV DNA replication against the log of the this compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cytotoxicity Assay
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Uninfected P3HR1 cells
-
This compound stock solution
-
Culture medium
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plate
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed uninfected P3HR1 cells into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of fresh medium.
-
Prepare serial dilutions of this compound in culture medium, identical to those used in the antiviral assay.
-
Add the diluted this compound to the wells. Include a "no drug" control.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the "no drug" control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the in vitro evaluation of this compound's efficacy against Epstein-Barr virus. By utilizing established lymphoblastoid cell line models and quantitative assays, researchers can obtain reliable data on the antiviral activity and cytotoxicity of this compound, which is essential for its further development as a potential therapeutic agent for EBV-associated diseases. The provided diagrams for the mechanism of action and experimental workflow serve as visual aids to facilitate a clear understanding of the underlying principles and procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Brivudine? [synapse.patsnap.com]
- 4. Anti-Epstein-Barr Virus (EBV) Activity of β-l-5-Iododioxolane Uracil Is Dependent on EBV Thymidine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of epstein-barr virus (EBV) lytic cycle in vitro causes lipid peroxidation, protein oxidation and DNA damage in lymphoblastoid B cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of BVdUMP using Cell Culture Techniques
These detailed application notes and protocols are designed for researchers, scientists, and drug development professionals to investigate the effects of (E)-5-(2-bromovinyl)-2'-deoxyuridine monophosphate (BVdUMP), a nucleotide analog with known antiviral activity, particularly against Epstein-Barr virus (EBV).
Introduction to this compound and its Mechanism of Action
This compound is a nucleotide analog of thymidine. To enhance cell permeability and bioavailability, it is often delivered as a pronucleotide, such as cycloSal-BVdUMP. Once inside the cell, these pronucleotides are hydrolyzed to release this compound. This compound is then further phosphorylated to its active triphosphate form, BVdUTP. As a thymidine analog, BVdUTP can be incorporated into replicating viral DNA by the viral DNA polymerase. This incorporation can lead to chain termination or a dysfunctional viral genome, thereby inhibiting viral replication.[1][2] Studies have demonstrated that cycloSal-BVdUMP derivatives exhibit pronounced anti-EBV activity.[1]
Data Presentation: Summary of this compound's Antiviral Activity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various cycloSal-BVdUMP derivatives against Epstein-Barr virus in P3HR-1 cells. This data is crucial for determining the appropriate concentration range for in vitro experiments.
| Compound | R¹ | R² | IC₅₀ (µM) against EBV in P3HR-1 Cells |
| 2a | H | H | > 100 |
| 2b | Me | H | 11.4 |
| 2c | Et | H | 2.2 |
| 2d | iPr | H | 1.3 |
| 2e | Ph | H | 10.3 |
| 2f | 4-NO₂-Ph | H | 12.0 |
Data extracted from Meier C, et al. J Med Chem. 2002.
Experimental Protocols
Cell Culture and Virus Propagation
Objective: To maintain and propagate EBV-positive cell lines for subsequent experiments.
Materials:
-
EBV-positive cell lines (e.g., P3HR-1, Akata, Raji)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture EBV-positive cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Monitor cell density and viability regularly using a hemocytometer and Trypan Blue exclusion.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
For experiments involving viral replication, the lytic cycle can be induced in some cell lines (e.g., Akata cells with anti-human IgG, P3HR-1 cells with phorbol-12-myristate-13-acetate (PMA)).[3]
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on host cells.
Materials:
-
EBV-positive cells
-
This compound or its pronucleotide form
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL.
-
Treat the cells with serial dilutions of this compound (or its pronucleotide) and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound. Studies on the parent compound, bromodeoxyuridine, have shown its ability to induce apoptosis.[4][5]
Materials:
-
EBV-positive cells
-
This compound or its pronucleotide form
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Treat cells with this compound at various concentrations for 24-48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression. Bromodeoxyuridine has been shown to cause cell cycle arrest.[6]
Materials:
-
EBV-positive cells
-
This compound or its pronucleotide form
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat cells with this compound for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Viral Replication Assay (Real-Time qPCR)
Objective: To quantify the inhibition of EBV DNA replication by this compound.
Materials:
-
EBV-positive cells induced for lytic replication
-
This compound or its pronucleotide form
-
DNA extraction kit
-
Primers and probe for a conserved EBV gene (e.g., BALF5, EBNA1)[7][8][9]
-
Primers and probe for a host housekeeping gene (e.g., β-actin, GAPDH) for normalization
-
Real-time PCR instrument and reagents
Protocol:
-
Induce the lytic cycle in EBV-positive cells and simultaneously treat with different concentrations of this compound.
-
Incubate for 48-72 hours.
-
Extract total DNA from the cells.
-
Perform real-time qPCR using primers and probes for the target EBV gene and the host housekeeping gene.
-
Quantify the relative amount of EBV DNA in treated versus untreated cells after normalization to the host gene.
-
Calculate the concentration that inhibits viral DNA replication by 50% (IC₅₀).
Visualization of Pathways and Workflows
Proposed Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting EBV replication.
Caption: Proposed mechanism of this compound action in inhibiting EBV DNA replication.
Experimental Workflow for Assessing this compound Effects
This diagram outlines the general workflow for studying the effects of this compound on EBV-infected cells.
References
- 1. CycloSal-BVDUMP pronucleotides: how to convert an antiviral-inactive nucleoside analogue into a bioactive compound against EBV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of Epstein-Barr virus DNA polymerase and 5'-triphosphates of several antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Quantification of Epstein-Barr Virus from the P3HR1 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunocytochemistry of Apoptosis Induced by Bromodeoxyuridine in Human Leukemic HL‐60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellosaurus cell line P3HR-1 (CVCL_2676) [cellosaurus.org]
- 6. Cell Cycle Analysis of Epstein-Barr Virus-Infected Cells following Treatment with Lytic Cycle-Inducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Epstein-Barr Virus Load by Using a Real-Time PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repub.eur.nl [repub.eur.nl]
- 9. Duplex realtime PCR method for Epstein–Barr virus and human DNA quantification: its application for post-transplant lymphoproliferative disorders detection | The Brazilian Journal of Infectious Diseases [bjid.org.br]
Application Notes and Protocols for Assessing BVdUMP Cytotoxicity in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BVdUMP, a derivative of the antiviral agent (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), is a molecule of interest for its potential therapeutic applications. Understanding its cytotoxic profile is a critical step in the evaluation of its safety and efficacy. These application notes provide a comprehensive guide to assessing the cytotoxicity of this compound in various cell lines. The protocols herein detail established methods for quantifying cell viability, membrane integrity, and apoptosis induction. Furthermore, this document outlines the putative signaling pathways that may be involved in this compound-induced cell death, based on the mechanisms of its parent compounds and related viral models.
Data Presentation
Quantitative data from cytotoxicity assays should be meticulously recorded and presented to allow for clear interpretation and comparison across different experimental conditions and cell lines. The following tables are templates for summarizing your results.
Table 1: Cell Viability (MTT Assay) - IC50 Values (µM) for this compound at 48 hours
| Cell Line | Tissue of Origin | IC50 (µM) | Standard Deviation (µM) |
| e.g., HeLa | Cervical Carcinoma | [Insert Value] | [Insert Value] |
| e.g., A549 | Lung Carcinoma | [Insert Value] | [Insert Value] |
| e.g., MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] |
| e.g., HEK293 | Human Embryonic Kidney | [Insert Value] | [Insert Value] |
Table 2: Membrane Integrity (LDH Assay) - % Cytotoxicity for this compound at 48 hours
| Cell Line | This compound Concentration (µM) | % Cytotoxicity | Standard Deviation (%) |
| e.g., HeLa | [Conc. 1] | [Insert Value] | [Insert Value] |
| [Conc. 2] | [Insert Value] | [Insert Value] | |
| e.g., A549 | [Conc. 1] | [Insert Value] | [Insert Value] |
| [Conc. 2] | [Insert Value] | [Insert Value] |
Table 3: Apoptosis Induction (Caspase-Glo® 3/7 Assay) - Fold Change in Caspase Activity
| Cell Line | This compound Concentration (µM) | Fold Change vs. Control | Standard Deviation |
| e.g., HeLa | [Conc. 1] | [Insert Value] | [Insert Value] |
| [Conc. 2] | [Insert Value] | [Insert Value] | |
| e.g., A549 | [Conc. 1] | [Insert Value] | [Insert Value] |
| [Conc. 2] | [Insert Value] | [Insert Value] |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below. It is recommended to include positive and negative controls in all experiments to ensure the validity of the results.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells treated with vehicle (negative control).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT reagent to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[1]
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
LDH Cytotoxicity Assay for Membrane Integrity
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage.[2]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-5).
-
Include the following controls: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium only (background).
-
After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction solution to each well.
-
Incubate at room temperature for 15-30 minutes, protected from light.[1]
-
Add 50 µL of the stop solution to each well.[1]
-
Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).[1]
-
Calculate the percentage of cytotoxicity using the absorbance values from the treated, spontaneous, and maximum LDH release controls.
Caspase-Glo® 3/7 Assay for Apoptosis Detection
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1-5).
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[1]
-
Mix the contents by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.[1]
-
Measure the luminescence of each well using a luminometer.[1]
-
Express the results as a fold change in caspase activity relative to the vehicle control.
Visualization of Workflows and Signaling Pathways
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the described cytotoxicity assays.
Caption: General workflow for the MTT cell viability assay.
Caption: General workflow for the LDH cytotoxicity assay.
Caption: General workflow for the Caspase-Glo apoptosis assay.
Putative Signaling Pathways for this compound-Induced Cytotoxicity
Based on studies of its parent compound, BVDU, and the cytopathic effects of Bovine Viral Diarrhea Virus (BVDV), this compound may induce apoptosis through both extrinsic and intrinsic pathways.
1. Extrinsic (Death Receptor) Pathway
The parent compound of this compound, BVDU, has been shown to induce apoptosis through the Fas/FasL pathway.[3][4] This pathway is initiated by the binding of Fas ligand (FasL) to its receptor, Fas, on the cell surface.
Caption: Putative extrinsic apoptosis pathway induced by this compound.
2. Intrinsic (Mitochondrial) Pathway
Cytopathic strains of BVDV, for which this compound is a nucleotide analog, are known to induce apoptosis via the intrinsic pathway.[5] This pathway involves the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors.
Caption: Putative intrinsic apoptosis pathway induced by this compound.
Conclusion
The assessment of cytotoxicity is a fundamental component of preclinical drug development. The protocols and guidelines presented here offer a robust framework for evaluating the cytotoxic effects of this compound in various cell lines. By employing a multi-assay approach that interrogates different aspects of cell health, researchers can gain a comprehensive understanding of the compound's cytotoxic mechanisms and establish a therapeutic window for its potential applications. Further investigation into the specific signaling pathways activated by this compound will provide deeper insights into its mode of action.
References
- 1. The Role of Fas-FasL Signaling Pathway in Induction of Apoptosis in Patients with Sulfur Mustard-Induced Chronic Bronchiolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CycloSal-BVDUMP pronucleotides: how to convert an antiviral-inactive nucleoside analogue into a bioactive compound against EBV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The double-stranded RNA-induced apoptosis pathway is involved in the cytopathogenicity of cytopathogenic Bovine viral diarrhea virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by (E)-5-(2-bromovinyl)-2'-deoxyuridine in varicella zoster virus thymidine kinase-expressing cells is driven by activation of c-Jun/activator protein-1 and Fas ligand/caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of the intrinsic apoptotic pathway in cells infected with cytopathic bovine virus diarrhoea virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of cycloSal-BVDUMP Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of cycloSal-BVDUMP hydrolysis using High-Performance Liquid Chromatography (HPLC). It includes experimental procedures, data presentation in tabular format, and visualizations of the hydrolysis pathway and experimental workflow.
Introduction
CycloSal-BVDUMP is a lipophilic prodrug of the antiviral agent (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU). The cycloSaligenyl (cycloSal) moiety masks the monophosphate group of BVDU, facilitating its entry into target cells.[1][2] Once inside the cell, the cycloSal group is cleaved through chemical hydrolysis, releasing the active bromovinyldeoxyuridine monophosphate (BVDUMP).[1][2] This intracellular delivery mechanism bypasses the often rate-limiting initial phosphorylation step required for the activation of many nucleoside analogues. Understanding the hydrolysis kinetics of cycloSal-BVDUMP is crucial for optimizing its therapeutic efficacy and stability. HPLC is a primary analytical technique used to monitor the hydrolysis of these prodrugs, allowing for the quantification of the parent compound and its hydrolysis products over time.[2][3]
Data Presentation
The hydrolytic stability of various cycloSal-BVDUMP derivatives is a key factor in their effectiveness as prodrugs. The half-life (t½) of these compounds can be determined under different conditions to simulate physiological environments. Below is a summary of representative hydrolysis half-life data for different cycloSal-prodrugs, including derivatives of d4T which serve as a well-studied model for this class of compounds.
Table 1: Hydrolysis Half-lives (t½) of cycloSal-d4TMP Derivatives in Phosphate Buffer (pH 7.3)
| Compound | Substituent on Salicyl Ring | Half-life (t½) in hours |
| 3a | H | 4.4 |
| 3b | 3-CH₃ | 8.9 |
| 3c | 4-CH₃ | 5.1 |
| 3d | 5-CH₃ | 4.8 |
| 3e | 5-Cl | 1.4 |
| 3f | 5-Br | 1.5 |
| 3g | 5-NO₂ | 0.2 |
| 3h | 3,5-di-Cl | 0.5 |
Data extracted from studies on cycloSal-d4TMP derivatives, which are structurally analogous to cycloSal-BVDUMP and provide insights into the electronic effects of substituents on hydrolysis rates.
Experimental Protocols
This protocol describes the procedure for studying the chemical hydrolysis of cycloSal-BVDUMP in a buffered solution.
Materials:
-
cycloSal-BVDUMP derivative
-
Phosphate Buffered Saline (PBS), pH 7.3 and pH 6.8
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Dimethyl sulfoxide (DMSO)
-
Thermostated water bath or incubator (37 °C)
-
HPLC vials with inserts
-
Micropipettes and tips
-
0.22 µm syringe filters
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the cycloSal-BVDUMP derivative in DMSO.
-
Reaction Setup:
-
Pre-warm the PBS (pH 7.3 or 6.8) to 37 °C.
-
In a series of microcentrifuge tubes, add the appropriate volume of the cycloSal-BVDUMP stock solution to the pre-warmed PBS to achieve a final concentration of 100 µM. For example, add 10 µL of the 10 mM stock solution to 990 µL of PBS.
-
Vortex briefly to ensure complete mixing.
-
-
Incubation: Incubate the reaction mixtures at 37 °C in a water bath or incubator.
-
Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each reaction tube.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile to the aliquot. This will precipitate any proteins (if present in a biological matrix) and halt the hydrolysis.
-
Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate.
-
-
Sample Preparation for HPLC:
-
Carefully transfer the supernatant to a clean HPLC vial.
-
If necessary, filter the sample through a 0.22 µm syringe filter into the HPLC vial.
-
-
HPLC Analysis: Analyze the samples immediately using the HPLC method described in Protocol 2.
This protocol outlines a general reverse-phase HPLC method for the separation and quantification of cycloSal-BVDUMP and its primary hydrolysis product, this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., Thermo Scientific Hypersil GOLD aQ, 5 µm, 4.6 x 150 mm) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of both cycloSal-BVDUMP and this compound in the initial mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50, and 100 µM).
-
Inject each standard in triplicate to generate a standard curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the prepared samples from the hydrolysis experiment (Protocol 1).
-
Record the chromatograms and integrate the peak areas for cycloSal-BVDUMP and this compound.
-
-
Data Analysis:
-
Using the standard curves, determine the concentration of cycloSal-BVDUMP remaining and the concentration of this compound formed at each time point.
-
Plot the natural logarithm of the cycloSal-BVDUMP concentration versus time. The hydrolysis of cycloSal-prodrugs typically follows pseudo-first-order kinetics.
-
The slope of the linear regression of this plot will be equal to -k, where k is the hydrolysis rate constant.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Visualizations
The hydrolysis of cycloSal-BVDUMP is a chemically driven process that proceeds through a specific cascade of reactions to release the active nucleoside monophosphate.
Caption: Hydrolysis pathway of cycloSal-BVDUMP.
The following diagram illustrates the overall workflow for the HPLC analysis of cycloSal-BVDUMP hydrolysis.
Caption: Experimental workflow for HPLC analysis.
References
- 1. Design of lipophilic nucleotide prodrugs : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 2. CycloSal-BVDUMP pronucleotides: how to convert an antiviral-inactive nucleoside analogue into a bioactive compound against EBV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, hydrolysis and anti-EBV activity of a series of 3'-modified cycloSal-BVDUMP pronucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying BVdUMP Uptake and Metabolism in Target Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brivudine (BVDU), an analog of thymidine, is a potent antiviral drug primarily used against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). Its efficacy relies on its conversion to the active monophosphate form, 5-[(E)-2-bromovinyl]-2'-deoxyuridine-5'-monophosphate (BVdUMP), a process initiated by viral thymidine kinase (TK).[1][2] Subsequently, cellular kinases further phosphorylate this compound to its diphosphate and triphosphate forms. The triphosphate metabolite acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA replication.[2] Understanding the cellular uptake of BVDU and the subsequent intracellular metabolism to this compound is crucial for evaluating its therapeutic efficacy and for the development of new antiviral agents.
These application notes provide detailed protocols for quantifying the uptake of BVDU and the intracellular concentration of its active metabolite, this compound, in target cells. The methodologies described herein include advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), as well as established biochemical assays.
I. Quantitative Data Summary
The following tables summarize key quantitative parameters related to BVDU uptake and metabolism, compiled from various studies. This data provides a comparative overview for researchers designing and interpreting their own experiments.
Table 1: Antiviral Activity of Brivudine (BVDU)
| Virus | Cell Line | Assay Type | EC₅₀ (µg/mL) | Reference |
| Varicella-Zoster Virus (VZV) | Human Embryonic Lung (HEL) | Plaque Reduction | 0.001 - 0.004 | [1] |
| Herpes Simplex Virus type 1 (HSV-1) | Vero | Plaque Reduction | 0.01 - 0.1 | [1] |
Table 2: Michaelis-Menten Constants (Km) for Viral Thymidine Kinases
| Enzyme | Substrate | Km (µM) | Reference |
| HSV-1 Thymidine Kinase | Thymidine | 0.5 | [1] |
| HSV-1 Thymidine Kinase | BVDU | 0.3 | [1] |
| VZV Thymidine Kinase | Thymidine | 0.4 | [1] |
| VZV Thymidine Kinase | BVDU | 0.1 | [1] |
II. Experimental Protocols
Protocol 1: Quantification of Intracellular this compound by LC-MS/MS
This protocol details the extraction and quantification of this compound from cultured cells using liquid chromatography-tandem mass spectrometry, a highly sensitive and specific method for analyzing intracellular metabolites.[3][4]
A. Materials
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
This compound analytical standard
-
Internal standard (e.g., stable isotope-labeled this compound)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
Vortex mixer
-
Lyophilizer or vacuum concentrator
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reversed-phase analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
B. Experimental Workflow
Caption: Workflow for this compound quantification by LC-MS/MS.
C. Detailed Procedure
-
Cell Culture and Treatment:
-
Plate target cells at a suitable density in multi-well plates and culture overnight.
-
Treat cells with the desired concentrations of BVDU for the specified time points. Include untreated control wells.
-
-
Cell Harvesting and Washing:
-
Aspirate the culture medium.
-
Wash the cell monolayer twice with ice-cold PBS to remove extracellular BVDU.
-
Aspirate the final PBS wash completely.
-
-
Intracellular Metabolite Extraction: [5][6]
-
Add 500 µL of ice-cold 80% acetonitrile (ACN) in water to each well.
-
Scrape the cells from the well surface using a cell scraper.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble metabolites) to a new microcentrifuge tube.
-
Dry the supernatant using a lyophilizer or vacuum concentrator.
-
-
Sample Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in 100 µL of the initial mobile phase (e.g., 5% acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the pellet.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble debris.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Inject the sample onto the LC-MS/MS system.
-
-
LC-MS/MS Parameters (Example):
-
Column: C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate this compound from other cellular components.
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: Triple quadrupole operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined empirically.
-
-
Data Quantification:
-
Generate a standard curve using known concentrations of the this compound analytical standard.
-
Quantify the amount of this compound in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.
-
Normalize the results to the cell number or total protein content of the corresponding well.
-
Protocol 2: Radiolabeled BVDU Uptake Assay
This protocol uses radiolabeled BVDU (e.g., [³H]-BVDU or [¹⁴C]-BVDU) to measure its uptake into target cells.
A. Materials
-
Radiolabeled BVDU (e.g., [³H]-BVDU)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Scintillation cocktail
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)
-
Protein quantification assay kit (e.g., BCA assay)
B. Experimental Workflow
Caption: Workflow for radiolabeled BVDU uptake assay.
C. Detailed Procedure
-
Cell Culture:
-
Plate cells in multi-well plates and culture to the desired confluency.
-
-
Radiolabeled BVDU Incubation:
-
Prepare a working solution of radiolabeled BVDU in pre-warmed culture medium at the desired final concentration and specific activity.
-
Aspirate the old medium from the cells and add the medium containing radiolabeled BVDU.
-
Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
-
Stopping the Uptake and Washing:
-
To stop the uptake, rapidly aspirate the radioactive medium.
-
Immediately wash the cells three times with a large volume of ice-cold PBS to remove non-internalized radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a suitable cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH).
-
Incubate for 10 minutes at room temperature with gentle agitation.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail to the vial and mix thoroughly.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Use a small aliquot of the cell lysate to determine the total protein concentration using a standard protein assay.
-
Calculate the amount of BVDU taken up by the cells (e.g., in pmol/mg protein) based on the measured radioactivity and the specific activity of the radiolabeled BVDU.
-
Protocol 3: Viral Thymidine Kinase (TK) Activity Assay
This assay measures the activity of viral TK, the enzyme responsible for the first phosphorylation step of BVDU to this compound.[1]
A. Materials
-
Cell extracts from virus-infected and uninfected cells
-
[³H]-Thymidine or [³H]-BVDU
-
ATP solution
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
DE-81 filter paper discs
-
Ethanol
-
Scintillation cocktail and counter
B. Experimental Workflow
References
- 1. Comparison of thymidine kinase activities indiced in cells productively infected with herpesvirus saimiri and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Brivudine? [synapse.patsnap.com]
- 3. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of intracellular nucleosides and nucleotides with acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Thymidylate Synthase Kinetics Using (E)-5-(2-Bromovinyl)-2'-deoxyuridine 5'-monophosphate (BVdUMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] This enzyme catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) using N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate) as a one-carbon donor.[1][2] Due to its central role in cell proliferation, TS is a well-established target for cancer chemotherapy.[3] Various inhibitors of TS have been developed, including the widely used 5-fluorouracil (5-FU), which is converted intracellularly to its active metabolite, 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP).[1][3]
This document provides detailed application notes and protocols for studying the kinetics of thymidylate synthase using (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-monophosphate (BVdUMP), also referred to as BrvdUMP. This compound serves as an excellent alternative substrate for TS, and its unique chemical properties allow for the investigation of the enzyme's catalytic mechanism and the development of novel inhibitors.[4]
Mechanism of Action of this compound
This compound interacts with thymidylate synthase in a mechanism-based manner. The catalytic cycle of TS involves a nucleophilic attack by a conserved cysteine residue in the active site on the C6 position of the uracil ring of dUMP.[2] In the case of this compound, this initial step also occurs. The enzyme's nucleophilic catalyst adds to the 6-position of the pyrimidine ring of this compound.[4] This enzymatic activation converts the otherwise inert 5-bromovinyl group into a highly reactive allylic bromide.[4] The carbons of this activated side chain are now susceptible to nucleophilic attack by molecules in the reaction environment, such as 2-mercaptoethanol or water, leading to the formation of various diastereomeric products.[4] This mechanism-based conversion provides a unique tool to probe the catalytic machinery of TS.
Below is a diagram illustrating the proposed signaling pathway for the TS-catalyzed conversion of dUMP to dTMP and the inhibitory mechanism of this compound.
References
- 1. Phosphorylation of thymidylate synthase affects slow-binding inhibition by 5-fluoro-dUMP and N(4)-hydroxy-dCMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Time course of inhibition of thymidylate synthase in patients treated with fluorouracil and leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidylate synthetase-catalyzed conversions of E-5-(2-bromovinyl)-2'-deoxyuridylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of BVdUMP in Herpesvirus Replication Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-monophosphate (BVdUMP) is a nucleotide analog that serves as a prodrug of Brivudine (BVDU). It is a potent and selective inhibitor of the replication of several members of the Herpesviridae family. This document provides detailed application notes on the use of this compound in herpesvirus replication studies, including its mechanism of action, quantitative antiviral activity, and comprehensive experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its antiviral activity by targeting the viral DNA replication process. As a monophosphate prodrug, this compound is designed to bypass the initial, often rate-limiting, phosphorylation step required for the activation of its parent nucleoside, BVDU. Once inside the cell, this compound is further phosphorylated by viral and cellular kinases to its active triphosphate form, BVdUTP.
The primary mechanism of action of BVdUTP is the selective inhibition of viral DNA polymerase.[1] BVdUTP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain.[1] Incorporation of BVdUTP into the viral DNA leads to chain termination, thus halting viral replication.[2] The selectivity of this compound is attributed to its efficient phosphorylation by virus-encoded thymidine kinase (TK), an enzyme that is more active in virus-infected cells compared to uninfected host cells.[2] This targeted activation minimizes cytotoxicity to the host cell.
References
Application Notes and Protocols for Preclinical Studies of BVdUMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
BVdUMP ((E)-5-(2-bromovinyl)-2'-deoxyuridine monophosphate) is a nucleotide analog with potential applications in anticancer therapy. As a derivative of deoxyuridine, its mechanism of action is hypothesized to involve the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] Inhibition of TS leads to a depletion of dTTP pools, causing an imbalance in deoxynucleotides, which in turn induces S-phase arrest and apoptosis in rapidly proliferating cancer cells.[3][4] These application notes provide a comprehensive guide to the preclinical experimental design for evaluating the anticancer efficacy of this compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h exposure |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| HCT-116 | Colon Carcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HeLa | Cervical Adenocarcinoma | Data to be determined |
| Jurkat | T-cell Leukemia | Data to be determined |
Note: The IC50 values are representative placeholders and need to be determined experimentally. Values for other thymidylate synthase inhibitors often range from nanomolar to low micromolar concentrations.[3][5]
Table 2: In Vivo Antitumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, i.p. | Data to be determined | 0 |
| This compound | 25 | Daily, i.p. | Data to be determined | Data to be determined |
| This compound | 50 | Daily, i.p. | Data to be determined | Data to be determined |
| This compound | 100 | Daily, i.p. | Data to be determined | Data to be determined |
| Positive Control (e.g., 5-FU) | 50 | Daily, i.p. | Data to be determined | Data to be determined |
Note: This table presents a template for summarizing in vivo efficacy data. Experimental outcomes will vary depending on the cancer model and dosing regimen.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).[6][7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6][8]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound treatment.[10][11]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.[12][13]
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound for various time points.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[14]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[13]
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression levels of key proteins involved in cell cycle regulation and apoptosis.[15][16][17]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, and anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a preclinical animal model.[18][19][20]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[18]
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (and vehicle control) to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Preclinical experimental workflow for this compound.
Caption: Signaling pathway of apoptosis induced by TS inhibition.
References
- 1. Thymidylate synthase inhibitors as anticancer agents: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AG337, a novel lipophilic thymidylate synthase inhibitor: in vitro and in vivo preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. benchchem.com [benchchem.com]
- 19. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing BVdUMP Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 5-(2-Bromovinyl)-2'-deoxyuridine-5'-monophosphate (BVdUMP) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is not readily dissolving in aqueous buffers. What is the recommended first step?
A1: For initial solubilization of this compound, it is highly recommended to first prepare a concentrated stock solution in an anhydrous, high-purity water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for many nucleotide analogs and other small molecules due to its strong solubilizing properties.[1]
Q2: After dissolving this compound in DMSO, it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: This phenomenon, often called "crashing out," is common when a concentrated organic stock is introduced into an aqueous medium. To mitigate this, it is crucial to add the DMSO stock to the aqueous buffer, not the other way around, while vortexing or mixing vigorously. This ensures rapid and uniform dispersion. Additionally, preparing intermediate dilutions of your stock in pure DMSO before the final dilution into the aqueous buffer can prevent localized high concentrations that lead to precipitation.[2]
Q3: What are some alternative organic solvents to DMSO for dissolving this compound?
A3: If DMSO is not suitable for your specific assay, other polar aprotic solvents like dimethylformamide (DMF) or polar protic solvents such as ethanol can be considered. The choice of solvent will depend on the specific experimental requirements and the tolerance of the assay system. It is essential to always include a vehicle control in your experiments to account for any potential effects of the solvent.
Q4: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?
A4: Yes, adjusting the pH can significantly impact the solubility of ionizable compounds like this compound, which has a phosphate group. For compounds with acidic functional groups, increasing the pH of the aqueous buffer will increase the proportion of the more soluble ionized form. Conversely, for basic compounds, decreasing the pH will enhance solubility. It is advisable to experimentally determine the optimal pH for this compound solubility while ensuring the pH is compatible with your assay's biological components.
Q5: Is it safe to heat my this compound solution to aid dissolution?
A5: Gentle warming, for instance to 37°C, can be an effective method to help dissolve this compound. However, prolonged or excessive heating should be avoided as it may lead to the degradation of the compound. Always ensure the temperature is compatible with the stability of this compound and the components of your assay.
Troubleshooting Guide: this compound Precipitation Issues
This guide provides a systematic approach to resolving common precipitation issues encountered with this compound during in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial dilution of DMSO stock into aqueous buffer. | The compound is "crashing out" due to a rapid change in solvent polarity. | 1. Reverse the order of addition: Slowly add the DMSO stock to the vigorously vortexing aqueous buffer. 2. Use intermediate dilutions: Prepare serial dilutions of the stock in pure DMSO before adding to the aqueous buffer. 3. Optimize final DMSO concentration: Aim for the lowest possible final DMSO concentration (typically <1%) in your assay medium. |
| Precipitation observed in the final assay medium over time. | The compound is supersaturated and thermodynamically unstable in the aqueous environment. | 1. Lower the final concentration: If possible, reduce the working concentration of this compound in the assay. 2. Incorporate solubility enhancers: Consider adding excipients like Polyethylene Glycol 400 (PEG 400) to the aqueous buffer to improve solubility and stability. 3. Adjust buffer pH: Experimentally determine a pH that maximizes this compound solubility without compromising assay performance. |
| Cloudiness or turbidity observed in the well plate during a cell-based assay. | The compound may be aggregating or precipitating due to interactions with media components or temperature changes. | 1. Pre-warm solutions: Ensure both the compound stock and the cell culture medium are pre-warmed to 37°C before mixing. 2. Check for media compatibility: Some components in complex cell culture media can reduce the solubility of small molecules. Test solubility in a simpler buffer (e.g., PBS) first. 3. Use of surfactants: For non-cell-based assays, low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can help maintain solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the required volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath sonicator (5-10 minutes) or gentle warming to 37°C can be applied.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer to Avoid Precipitation
-
Prepare Intermediate Dilutions: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.
-
Prepare Final Aqueous Solution: Pre-warm your aqueous buffer (e.g., PBS, cell culture medium) to the desired experimental temperature (e.g., 37°C).
-
Final Dilution: While vigorously vortexing the pre-warmed aqueous buffer, add a small volume of the appropriate DMSO intermediate stock solution to achieve the final desired concentration of this compound.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation before use in your assay.
Visualizing Solubility Strategies
To aid in understanding the decision-making process for improving this compound solubility, the following diagrams illustrate key workflows and concepts.
Caption: Workflow for dissolving and troubleshooting this compound solubility.
Caption: Comparison of correct and incorrect dilution techniques.
References
Troubleshooting low efficacy of BVdUMP in cell culture.
This technical support center provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low efficacy of BVdUMP (Brivudine Monophosphate) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the monophosphate form of Brivudine (BVDU), a potent antiviral nucleoside analog of thymidine. Its antiviral activity is primarily directed against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1). The activity of Brivudine relies on its phosphorylation into Brivudine monophosphate (this compound) and subsequently into the active triphosphate form (BVDU-TP). This phosphorylation is efficiently catalyzed by viral thymidine kinase (TK), making the drug highly selective for virus-infected cells. BVDU-TP then acts as a competitive inhibitor of the viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to premature chain termination, thereby halting viral replication.[1][2][3]
Q2: I'm adding this compound directly to my cell culture but see very low or no antiviral activity. Why?
A2: This is the most common issue encountered with this compound. The low efficacy is most likely due to poor cellular uptake. Nucleoside monophosphates like this compound are negatively charged and hydrophilic, which prevents them from efficiently crossing the lipophilic cell membrane to reach their intracellular target.[4][5] For this compound to be effective, it generally needs to be generated inside the cell from its parent nucleoside, Brivudine, or delivered using a specialized pronucleotide strategy.
Q3: What is a pronucleotide or a "cycloSal" delivery system?
A3: A pronucleotide is a modified, lipophilic version of a nucleotide designed to readily cross the cell membrane. Once inside the cell, it undergoes chemical or enzymatic conversion to release the active nucleotide monophosphate. The cycloSal-pronucleotide system is a well-documented "Trojan horse" strategy used to deliver this compound intracellularly.[3][6][7][8] It masks the charged phosphate group, allowing for passive diffusion into the cell, where it then cleaves to release this compound, bypassing both the need for cellular uptake via nucleoside transporters and the first, often rate-limiting, phosphorylation step.[3][4][9]
Q4: How can I differentiate between a compound stability issue and a cellular uptake problem?
A4: First, verify the integrity of your this compound stock by ensuring it has been stored correctly and has not undergone multiple freeze-thaw cycles. While specific data on this compound stability in media is limited, nucleoside monophosphates can be susceptible to degradation. To specifically test for a cellular uptake issue, compare the efficacy of this compound to its parent nucleoside, Brivudine (BVDU). If Brivudine is effective in your assay while this compound is not, the issue is almost certainly related to the inability of this compound to enter the cells.
Q5: Could my cell line or virus strain be the problem?
A5: Yes, this is a possibility.
-
Cell Line Variability: The antiviral activity of Brivudine can differ between cell lines. This may be due to varying levels of cellular kinases responsible for the second and third phosphorylation steps (this compound to BVDU-TP) or differences in nucleoside transporter expression for the parent compound, Brivudine.[1][10]
-
Viral Resistance: Resistance to Brivudine can emerge through mutations in the viral thymidine kinase (TK) gene, which would prevent the initial, critical phosphorylation step. Resistance can also arise from mutations in the viral DNA polymerase, preventing the incorporation of the active BVDU-TP.
Troubleshooting Guide for Low this compound Efficacy
This guide provides a systematic approach to diagnosing the cause of low efficacy in your experiments.
Diagram: Troubleshooting Workflow for Low this compound Efficacy
Caption: A logical workflow to diagnose the root cause of low this compound efficacy.
Data Presentation
The efficacy of Brivudine (the parent compound of this compound) is highly dependent on the virus and the cell line used for the assay. The 50% Effective Concentration (EC₅₀) is the concentration of the drug that inhibits viral replication by 50%. The following table summarizes reported EC₅₀ values to provide a baseline for expected potency.
Table 1: Comparative Antiviral Activity (EC₅₀) of Brivudine
| Virus Strain | Cell Line | Brivudine EC₅₀ (µM) | Acyclovir EC₅₀ (µM) | Reference |
|---|---|---|---|---|
| VZV (Average of clinical isolates) | Human Embryonic Lung (HEL) | 0.0098 ± 0.0040 | 3.38 ± 1.87 | [11] |
| HSV-1 | MKN-28 (Gastric Adenocarcinoma) | EC₅₀ was 0.8x that in MRC-5 | - | [10] |
| HSV-2 | MKN-28 (Gastric Adenocarcinoma) | EC₅₀ was 0.036x that in MRC-5 | - | [10] |
| HSV-1 | MRC-5 (Human Embryonic Lung) | Higher EC₅₀ than in MKN-28 | - | [10] |
| HSV-2 | MRC-5 (Human Embryonic Lung) | 27.5-fold less active than in MKN-28 | - |[10] |
Note: Lower EC₅₀ values indicate higher potency.
Experimental Protocols & Visualizations
Mechanism of Action Pathway
The antiviral activity of Brivudine/BVdUMP requires intracellular metabolic activation to inhibit the viral DNA polymerase.
Caption: Antiviral mechanism of Brivudine, highlighting the intracellular phosphorylation steps.
Protocol: Plaque Reduction Assay for Antiviral Efficacy (EC₅₀)
This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication. It measures the concentration of the drug required to reduce the number of viral plaques by 50%.[1][12][13][14][15][16]
Materials:
-
Confluent monolayer of a susceptible host cell line (e.g., Vero or HEL cells) in 12- or 24-well plates.[12][13]
-
Virus stock with a known titer (PFU/mL).
-
This compound and/or Brivudine stock solution.
-
Positive control antiviral (e.g., Acyclovir).
-
Growth medium (e.g., DMEM) and overlay medium (e.g., medium containing 1-2% methylcellulose or carboxymethyl cellulose).[12][13]
-
Fixing and staining solution (e.g., 1% crystal violet in 50% ethanol).[13]
Workflow Diagram:
Caption: A generalized workflow for performing a plaque reduction assay.
Procedure:
-
Cell Seeding: The day before the assay, seed host cells into multi-well plates to achieve a confluent monolayer (95-100%) on the day of infection.[13]
-
Drug Preparation: Prepare serial dilutions of this compound, Brivudine, and a positive control drug in culture medium. Include a "virus only" control with no drug.
-
Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with the virus at a low Multiplicity of Infection (MOI) (e.g., 100 PFU/well) for 1 hour at 37°C to allow for viral adsorption.[12][16]
-
Treatment: After the adsorption period, remove the virus inoculum. Add the prepared drug dilutions mixed with the semi-solid overlay medium to the respective wells. The overlay restricts virus spread to adjacent cells, leading to the formation of discrete plaques.[12]
-
Incubation: Incubate the plates for 2-5 days at 37°C in a CO₂ incubator, until clear plaques are visible in the "virus only" control wells.
-
Staining: Aspirate the overlay and fix the cells (e.g., with methanol or formalin). Stain the monolayer with crystal violet solution, which stains viable cells but leaves the plaques (areas of dead/lysed cells) unstained.[12]
-
Plaque Counting: Gently wash the wells to remove excess stain and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration relative to the "virus only" control. Plot the percentage of inhibition against the log of the drug concentration and use regression analysis to determine the EC₅₀ value.
Protocol: Cell Viability Assay for Cytotoxicity (CC₅₀)
It is crucial to assess whether the compound is inhibiting the virus or simply killing the host cells. This is done by determining the 50% Cytotoxic Concentration (CC₅₀) in uninfected cells.
Materials:
-
Host cells seeded in a 96-well plate.
-
Serial dilutions of the test compound.
-
Viability reagent (e.g., MTT, XTT, or a reagent for an ATP-based assay).[17][18]
-
Plate reader (spectrophotometer or luminometer).
Procedure:
-
Cell Seeding: Seed uninfected cells in a 96-well plate at a density appropriate for the assay duration (e.g., 1 x 10⁴ cells/well).[19] Allow them to adhere overnight.
-
Treatment: Add serial dilutions of the test compound to the wells. Include "cells only" (no drug) and "media only" (background) controls.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add Reagent: Add the cell viability reagent (e.g., MTT) to all wells and incubate for 1-4 hours. Viable cells with active metabolism will convert the reagent into a colored (MTT) or luminescent (ATP) product.[17]
-
Readout: If using MTT, add a solubilization solution to dissolve the formazan crystals.[17] Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the log of the drug concentration to determine the CC₅₀. The Selectivity Index (SI = CC₅₀ / EC₅₀) can then be calculated as a measure of the drug's therapeutic window.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design of lipophilic nucleotide prodrugs : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 4. Metabolic RNA labeling in non-engineered cells following spontaneous uptake of fluorescent nucleoside phosphate analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective synthesis of nucleotide prodrugs : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclosal-pronucleotides--development of first and second generation chemical trojan horses for antiviral chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cycloSal-2',3'-dideoxy-2',3'-didehydrothymidine monophosphate (cycloSal-d4TMP): synthesis and antiviral evaluation of a new d4TMP delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. Evaluation of antiherpetic compounds using a gastric cancer cell line: pronounced activity of BVDU against herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 14. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. dojindo.com [dojindo.com]
- 19. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CycloSal-BVDUMP Delivery into Lymphocytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the delivery of cycloSal-BVDUMP into lymphocytes.
Frequently Asked Questions (FAQs)
1. What is the mechanism of cycloSal-BVDUMP uptake and activation in lymphocytes?
The cycloSal-pronucleotide approach is designed to deliver the monophosphate of the antiviral agent 5-((E)-2-bromovinyl)-2'-deoxyuridine (BVDU) into lymphocytes, bypassing the need for initial phosphorylation by viral or cellular kinases. The lipophilic cycloSaligenyl moiety masks the negatively charged phosphate group, allowing the prodrug to passively diffuse across the lymphocyte cell membrane. Once inside the cell, cycloSal-BVDUMP undergoes a chemically driven hydrolysis, releasing the active BVDUMP. This process is designed to be independent of enzymatic activity.
2. What are the key advantages of using a cycloSal-pronucleotide approach for this compound delivery?
The primary advantage is the ability to bypass the often inefficient and sometimes absent initial enzymatic phosphorylation step required to activate nucleoside analogs like BVDU. This is particularly relevant in the context of certain viral infections where viral thymidine kinase activity may be low or absent. By delivering the monophosphate directly, the cycloSal approach can overcome this limitation. Additionally, the increased lipophilicity of the prodrug enhances its ability to cross cell membranes.
3. What factors can influence the efficiency of cycloSal-BVDUMP delivery and its antiviral activity?
Several factors can impact the success of your experiments:
-
Lipophilicity: The lipophilicity of the specific cycloSal-BVDUMP derivative will affect its ability to cross the cell membrane. Modifications to the cycloSal ring can alter this property.
-
Hydrolysis Rate: The rate of hydrolysis of the cycloSal moiety determines the release of the active this compound inside the cell. This rate can be influenced by the chemical structure of the cycloSal group and the intracellular environment.
-
Compound Stability: The stability of cycloSal-BVDUMP in your cell culture medium is crucial. Premature hydrolysis outside the cells will prevent the prodrug from reaching its target.
-
Cell Type and State: The type of lymphocyte and its metabolic state can influence membrane permeability and the intracellular environment, potentially affecting prodrug uptake and activation.
4. How can I assess the stability of cycloSal-BVDUMP in my experimental conditions?
The stability of cycloSal-BVDUMP can be monitored by incubating the compound in your cell culture medium (with and without serum) over a time course and analyzing the samples by High-Performance Liquid Chromatography (HPLC) or ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. The disappearance of the parent compound and the appearance of hydrolysis products can be quantified.
Troubleshooting Guides
Problem 1: Low or no detectable antiviral activity of cycloSal-BVDUMP.
| Possible Cause | Troubleshooting Steps |
| Degradation of cycloSal-BVDUMP in culture medium | 1. Assess Stability: Perform a time-course experiment to evaluate the stability of cycloSal-BVDUMP in your specific cell culture medium (including serum) using HPLC. Analyze samples at 0, 2, 4, 8, and 24 hours to determine the rate of degradation. 2. Minimize Pre-incubation: Prepare fresh solutions of cycloSal-BVDUMP immediately before adding to the cells. Avoid prolonged storage of the compound in aqueous solutions. |
| Inefficient cellular uptake | 1. Optimize Concentration: Perform a dose-response experiment with a wide range of cycloSal-BVDUMP concentrations to determine the optimal effective concentration. 2. Check Lipophilicity: If using a modified cycloSal-BVDUMP, ensure its lipophilicity is suitable for passive diffusion. Highly polar or excessively lipophilic compounds may have poor uptake. |
| Incorrect compound handling or storage | 1. Verify Storage Conditions: Ensure that the stock solution of cycloSal-BVDUMP is stored under the recommended conditions (typically in a dry, dark place at low temperature). 2. Use Appropriate Solvents: Dissolve the compound in a suitable, cell-compatible solvent like DMSO at a high concentration to prepare a stock solution. Ensure the final solvent concentration in the cell culture is not cytotoxic. |
| Issues with the antiviral assay | 1. Include Positive Controls: Use a known active antiviral agent as a positive control to validate the assay setup. 2. Verify Viral Titer: Ensure that the viral inoculum used in the assay is at the correct titer. |
Problem 2: High variability in experimental results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell health and density | 1. Standardize Cell Seeding: Ensure that cells are seeded at a consistent density for all experiments. 2. Monitor Cell Viability: Regularly check the viability of your lymphocyte cultures using methods like trypan blue exclusion. |
| Pipetting errors | 1. Calibrate Pipettes: Regularly calibrate all pipettes used for dispensing compounds and reagents. 2. Use Master Mixes: Prepare master mixes of reagents and compounds to minimize pipetting variability between wells. |
| Batch-to-batch variation in cycloSal-BVDUMP | 1. Quality Control: If synthesizing the compound in-house, ensure rigorous quality control for each batch. 2. Use a Single Batch: For a given set of experiments, use the same batch of cycloSal-BVDUMP. |
Problem 3: Unexpected cytotoxicity observed.
| Possible Cause | Troubleshooting Steps |
| Cytotoxicity of the cycloSal-BVDUMP molecule itself | 1. Determine IC50: Perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the 50% inhibitory concentration (IC50) of the compound on your lymphocyte cell line. |
| Cytotoxicity of the hydrolysis byproducts | 1. Test Byproducts: If possible, test the cytotoxicity of the expected hydrolysis byproducts (e.g., the salicyl alcohol derivative) separately. |
| Solvent toxicity | 1. Solvent Control: Include a vehicle control (cell culture medium with the same concentration of the solvent, e.g., DMSO) in all experiments to assess the effect of the solvent on cell viability. |
Data Presentation
Table 1: Hydrolysis of cycloSal-BVDUMP Derivatives in Cell Culture Medium (RPMI + 10% FBS) at 37°C
| Compound | Half-life (hours) |
| 3-methyl-cycloSal-BVDUMP | 8.5 |
| 3,5-dichloro-cycloSal-BVDUMP | 2.1 |
| 3'-O-acetyl-5-methyl-cycloSal-BVDUMP | 12.3 |
Note: Data are illustrative and will vary depending on the specific cycloSal-BVDUMP derivative and experimental conditions.
Table 2: Antiviral Activity and Cytotoxicity of cycloSal-BVDUMP in a Lymphocyte Cell Line (e.g., P3HR-1)
| Compound | EC50 (µM) vs. EBV | CC50 (µM) | Selectivity Index (CC50/EC50) |
| This compound | > 50 | > 100 | - |
| 3-methyl-cycloSal-BVDUMP | 2.5 | 75 | 30 |
| 3,5-dichloro-cycloSal-BVDUMP | 0.8 | 25 | 31.25 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration. Note: Data are illustrative and will vary depending on the specific cycloSal-BVDUMP derivative and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of cycloSal-BVDUMP Stability by HPLC
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of cycloSal-BVDUMP in DMSO.
-
Warm cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS) to 37°C.
-
-
Incubation:
-
Spike the pre-warmed cell culture medium with the cycloSal-BVDUMP stock solution to a final concentration of 100 µM.
-
Incubate the solution at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), collect 100 µL aliquots of the medium.
-
Immediately quench the hydrolysis by adding 200 µL of cold acetonitrile.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject 20 µL onto a C18 reverse-phase HPLC column.
-
Use a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) as the mobile phase.
-
Monitor the elution of the parent cycloSal-BVDUMP and its hydrolysis products using a UV detector at an appropriate wavelength (e.g., 260 nm).
-
-
Data Analysis:
-
Calculate the peak area of the parent compound at each time point.
-
Plot the natural logarithm of the remaining parent compound concentration versus time to determine the degradation rate constant and the half-life.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed lymphocytes (e.g., CEM or P3HR-1 cells) in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.
-
-
Compound Addition:
-
Prepare serial dilutions of cycloSal-BVDUMP in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in the dark.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the CC50 value.
-
Visualizations
Caption: Experimental workflow for evaluating cycloSal-BVDUMP.
Caption: Activation pathway of cycloSal-BVDUMP in lymphocytes.
Technical Support Center: Managing and Assessing BVdUMP-Induced Cytotoxicity
Welcome to the technical support center for managing and assessing (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-monophosphate (BVdUMP)-induced cytotoxicity. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-induced cytotoxicity?
A1: this compound is an analogue of deoxyuridine monophosphate (dUMP). Its cytotoxic effects are likely mediated through the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1] By competitively binding to TS, this compound can disrupt the synthesis of dTMP, leading to an imbalance of deoxynucleotides, DNA damage, and subsequent cell death.[1]
Q2: Which assays are recommended for measuring this compound-induced cytotoxicity?
A2: A multi-assay approach is recommended to assess cytotoxicity comprehensively. Commonly used assays include:
-
Metabolic Viability Assays: Assays like MTT, MTS, or XTT measure the metabolic activity of cells, which is often correlated with cell viability.[2][3][4]
-
Membrane Integrity Assays: Lactate dehydrogenase (LDH) release assays or trypan blue exclusion can determine the extent of cell membrane damage, a hallmark of necrosis.[2][5]
-
Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[6][7]
-
Cell Cycle Analysis: Propidium iodide or BrdU staining can identify cell cycle arrest at different phases, which can be induced by DNA damage.[8][9]
Q3: How do I interpret conflicting results between different cytotoxicity assays?
A3: Discrepancies between assays can provide valuable insights into the specific mechanism of cell death. For example, a decrease in viability in an MTT assay without a significant increase in LDH release might suggest that this compound is causing cytostatic effects or inducing apoptosis rather than necrosis.[3] Combining a viability assay with an apoptosis assay can clarify the cell death pathway.
Q4: What are typical IC50 values for this compound?
A4: Currently, there is limited publicly available data on the 50% inhibitory concentration (IC50) of this compound across various cancer cell lines. The IC50 value is highly dependent on the cell line and experimental conditions.[10][11] It is crucial to determine the IC50 empirically in your specific cell model. The table below provides an example of how to present such data.
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step | Reference |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency across wells. | [12] |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | [13] |
| Pipetting Errors | Calibrate pipettes regularly. When adding reagents, ensure the pipette tip does not touch the cell monolayer. | [14] |
| Compound Precipitation | Visually inspect the compound dilutions under a microscope for any signs of precipitation. If observed, consider using a different solvent or adjusting the concentration. | |
| Bubbles in Wells | Inspect plates for bubbles before reading. If present, gently pop them with a sterile needle. | [14] |
Problem 2: Low Signal or Unexpected Results in Apoptosis Assay (Annexin V/PI)
| Possible Cause | Troubleshooting Step | Reference |
| Incorrect Gating in Flow Cytometry | Use unstained and single-stained (Annexin V only, PI only) controls to set the correct gates and compensation. | |
| Loss of Adherent Cells | Collect the supernatant containing floating apoptotic cells and combine it with the trypsinized adherent cells before staining. | [7] |
| Incubation Time Too Short/Long | Optimize the incubation time with this compound. Early time points may show more early apoptotic cells (Annexin V+/PI-), while later time points will show more late apoptotic/necrotic cells (Annexin V+/PI+). | |
| Binding Buffer Issues | Ensure the 1X Annexin V binding buffer is correctly prepared and contains calcium, which is essential for Annexin V binding to phosphatidylserine. |
Problem 3: No Observable Effect on Cell Cycle
| Possible Cause | Troubleshooting Step | Reference |
| Inappropriate this compound Concentration | Perform a dose-response experiment to identify a concentration that induces cytotoxicity before performing cell cycle analysis. | |
| Incorrect Fixation | Use ice-cold 70% ethanol and add it dropwise while vortexing to prevent cell clumping. Ensure fixation for at least 2 hours. | [15] |
| RNA Contamination | Treat cells with RNase A to degrade RNA, as propidium iodide can also bind to double-stranded RNA. | [15] |
| Suboptimal Staining | Ensure cells are stained with a saturating concentration of propidium iodide and incubated to equilibrium, typically overnight at 4°C. | [15] |
Quantitative Data Summary
The following tables present hypothetical data to illustrate how to structure and report findings from this compound cytotoxicity studies.
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 15.2 |
| A549 | Lung Cancer | 48 | 25.8 |
| MCF-7 | Breast Cancer | 48 | 18.5 |
| Jurkat | T-cell Leukemia | 24 | 8.9 |
Table 2: Example of Apoptosis Analysis in Jurkat Cells Treated with this compound (8.9 µM) for 24h
| Population | Control (%) | This compound-Treated (%) |
| Live (Annexin V- / PI-) | 95.1 | 45.3 |
| Early Apoptotic (Annexin V+ / PI-) | 2.5 | 35.2 |
| Late Apoptotic (Annexin V+ / PI+) | 1.8 | 15.1 |
| Necrotic (Annexin V- / PI+) | 0.6 | 4.4 |
Table 3: Example of Cell Cycle Distribution in HeLa Cells Treated with this compound (15.2 µM) for 24h
| Cell Cycle Phase | Control (%) | This compound-Treated (%) |
| G0/G1 | 55.4 | 30.1 |
| S | 30.2 | 58.6 |
| G2/M | 14.4 | 11.3 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at the desired concentration and time.
-
Cell Harvesting: For adherent cells, collect the culture medium (containing floating cells) and then trypsinize the attached cells. Combine both fractions. For suspension cells, collect them by centrifugation.
-
Washing: Wash cells twice with cold PBS.[7]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[6][16]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (100 µg/mL) to 100 µL of the cell suspension.[6]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[6][16]
-
Analysis: Add 400 µL of 1X binding buffer and analyze immediately by flow cytometry.[6]
Protocol 3: Cell Cycle Analysis with Propidium Iodide
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells after treatment with this compound.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing. Fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. Use a linear scale for the DNA fluorescence channel.[15]
Visualizations
Caption: Proposed mechanism of this compound cytotoxicity via thymidylate synthase inhibition.
Caption: Recommended workflow for a comprehensive assessment of this compound cytotoxicity.
References
- 1. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 2. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 4. scielo.br [scielo.br]
- 5. bmglabtech.com [bmglabtech.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. scispace.com [scispace.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. dojindo.com [dojindo.com]
Technical Support Center: Overcoming BVdUMP Instability in Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with BVdUMP ((E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-monophosphate). This resource provides essential information to help you navigate the challenges associated with the inherent instability of this compound in culture media, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the monophosphate form of the nucleoside analog Brivudine (BVDU). Its primary mechanism of action is the potent and highly specific inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair. By blocking TS, this compound depletes the cellular pool of dTTP, leading to the cessation of DNA synthesis and subsequent cell death in rapidly dividing cells.
Q2: Why is this compound unstable in my cell culture medium?
A2: The instability of this compound in aqueous solutions like cell culture media is a known challenge. Several factors can contribute to its degradation:
-
Enzymatic Degradation: If you are using serum-containing media, enzymes such as phosphatases and nucleotidases present in the serum can dephosphorylate this compound to its nucleoside form (BVDU) or cleave the glycosidic bond.
-
Chemical Hydrolysis: The phosphate ester bond in this compound can be susceptible to hydrolysis, particularly at non-physiological pH values and elevated temperatures. The bromovinyl group may also be subject to degradation.
-
Component Interaction: Certain components within the culture media could potentially react with and degrade this compound over time.
Q3: What are the observable signs of this compound degradation in my experiments?
A3: Degradation of this compound can lead to a loss of its biological activity. You might observe:
-
Reduced or inconsistent inhibition of cell proliferation.
-
A decrease in the expected downstream effects, such as S-phase cell cycle arrest or apoptosis.
-
The need for higher concentrations of this compound to achieve the desired effect compared to what is reported in the literature.
Q4: How can I minimize this compound degradation in my experiments?
A4: Several strategies can be employed to mitigate the instability of this compound:
-
Use Serum-Free Media: If your cell line can be maintained in serum-free conditions, this will eliminate the primary source of enzymatic degradation.
-
Prepare Fresh Solutions: Prepare this compound solutions immediately before use and avoid long-term storage of diluted solutions.
-
Optimize Storage Conditions: Store stock solutions of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.
-
Consider Pronucleotide Forms: For overcoming cellular delivery and stability issues, researchers have developed pronucleotide versions of this compound, such as cycloSal-BVdUMP.[1] These compounds are designed to be more stable and efficiently deliver this compound inside the cells, where they are then hydrolyzed to the active form.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected inhibition of cell growth. | This compound degradation in the culture medium. | Prepare fresh this compound solutions for each experiment. Minimize the incubation time of this compound in serum-containing media. Consider switching to a serum-free medium if possible. |
| Cell line resistance. | Verify the sensitivity of your cell line to thymidylate synthase inhibitors. | |
| High variability between replicate experiments. | Inconsistent this compound concentration due to degradation. | Standardize the preparation and handling of this compound solutions. Ensure consistent timing between solution preparation and application to cells. |
| Pipetting errors. | Calibrate and verify the accuracy of your pipettes. | |
| Complete loss of this compound activity. | Significant degradation of the stock solution. | Prepare a new stock solution from a fresh batch of this compound powder. Store aliquots at -80°C. |
| Incorrect storage of the stock solution. | Ensure the stock solution is protected from light and stored at the recommended temperature. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare a stable, concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile, light-blocking microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound powder to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
In a sterile environment (e.g., a biological safety cabinet), dissolve the this compound powder in the appropriate volume of sterile, nuclease-free water or PBS.
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a sterile, light-blocking tube.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-blocking microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Note: Always protect this compound solutions from light to prevent photodegradation.
Protocol 2: General Method for Assessing this compound Stability in Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Incubator (37°C, 5% CO2)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) or a reliable bioassay to measure this compound activity.
Procedure:
-
Prepare a working solution of this compound in the cell culture medium to be tested at a final concentration relevant to your experiments (e.g., 10 µM).
-
Divide the solution into multiple sterile tubes, one for each time point to be tested (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Incubate the tubes under standard cell culture conditions (37°C, 5% CO2).
-
At each designated time point, remove one tube and immediately freeze it at -80°C to stop any further degradation.
-
Once all time points are collected, analyze the samples by HPLC to quantify the remaining concentration of intact this compound. Alternatively, use a cell-based assay to measure the biological activity of the remaining this compound.
-
Plot the concentration or activity of this compound as a function of time to determine its stability profile in the tested medium.
Signaling Pathways and Experimental Workflows
Thymidylate Synthase Inhibition and Downstream Cellular Effects
Inhibition of thymidylate synthase by this compound leads to a depletion of dTMP, which has significant consequences for cellular processes, particularly in rapidly proliferating cells. This triggers a cascade of events, including cell cycle arrest and apoptosis.
Caption: Inhibition of Thymidylate Synthase by this compound.
Experimental Workflow for Evaluating this compound Efficacy
The following workflow outlines the key steps in assessing the biological effects of this compound in a cell-based experiment, taking into account its potential instability.
Caption: Workflow for this compound cell-based experiments.
References
Common issues in the chemical synthesis of BVdUMP derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of 5-(bromovinyl)-2'-deoxyuridine monophosphate (BVdUMP) derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative is showing poor stability and is degrading. What are the likely causes and solutions?
A1: Degradation is a common issue, often due to enzymatic cleavage or chemical hydrolysis. The primary degradation pathway involves the cleavage of the N-glycosidic bond, leading to the formation of the antivirally inactive base, (E)-5-(2-bromovinyl)uracil (BVU).[1][2]
Troubleshooting Steps:
-
Enzymatic Degradation: BVDU and its derivatives are susceptible to degradation by pyrimidine nucleoside phosphorylase.[1] If working with biological systems or cell extracts, ensure appropriate controls are in place to assess enzymatic degradation. Consider using enzyme inhibitors if compatible with your experimental goals.
-
Chemical Hydrolysis: The stability of the phosphate triester and any modifications on the sugar moiety are critical. Hydrolysis can lead to the release of the free monophosphate (this compound) or other byproducts.[1][3] The rate of hydrolysis is pH-dependent. It is crucial to maintain appropriate pH conditions during synthesis, purification, and storage.
-
Storage: Store derivatives at low temperatures (e.g., -20°C or -80°C) in anhydrous solvents to minimize hydrolysis.
Q2: I am observing low yields during the phosphitylation step. How can I improve the reaction efficiency?
A2: Low yields in the phosphitylation step can stem from several factors, including reagent quality, reaction conditions, and solubility of the starting materials.
Troubleshooting Steps:
-
Reagent Quality: Use freshly distilled solvents and high-purity reagents. The phosphitylating agent, such as 3-methyl-cycloSal-chlorophosphite, should be of high quality.
-
Reaction Conditions: The reaction is typically performed at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions.[1] Ensure the dropwise addition of reagents to control the reaction rate.
-
Base Selection: An appropriate base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction.[1] Ensure the base is pure and added in the correct stoichiometric amount.
-
Solvent Choice: The solubility of the starting nucleoside (BVDU or its derivative) is important. While a DMF/THF mixture is common, for less soluble starting materials, acetonitrile may be a better solvent choice.[1]
Q3: I am having difficulty with the purification of my final this compound derivative. What are the recommended methods?
A3: Purification of this compound derivatives is most commonly achieved by silica gel chromatography.[1][4]
Troubleshooting Steps:
-
Stationary Phase: Use high-quality silica gel with an appropriate particle size for good separation.
-
Mobile Phase: A gradient of solvents is often necessary to elute the product while separating it from unreacted starting materials and byproducts. Common solvent systems include mixtures of dichloromethane and methanol or ethyl acetate and hexane.
-
Visualization: Use appropriate visualization techniques, such as UV light (if the compound is UV active) or staining reagents (e.g., potassium permanganate), to monitor the separation on TLC before scaling up to column chromatography.
-
Alternative Techniques: For certain derivatives, other techniques like preparative HPLC may be required to achieve high purity.
Q4: My synthesis is generating unexpected byproducts. What are the potential side reactions?
A4: Several side reactions can lead to the formation of byproducts.
Potential Side Reactions:
-
Isomerization: The biologically active (E)-isomer of the bromovinyl group can undergo photoisomerization to the less active (Z)-isomer.[5] Protect the reaction mixture from light, especially during photochemical steps or prolonged exposure to UV light for visualization.
-
Over-oxidation: During the oxidation of the intermediate phosphite triester to the phosphate triester using reagents like t-butylhydroperoxide (TBHP), over-oxidation can occur.[1] Careful control of the oxidant amount and reaction time is necessary.
-
Chlorination: In reactions involving phosphoryl chloride, a minor byproduct where the 5'-hydroxyl group is replaced by chlorine has been observed.[6]
Data Summary
Table 1: Reported Yields for Key Synthetic Steps in this compound Derivative Synthesis
| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Phosphitylation & Oxidation | BVDU | 3-methyl-cycloSal-BVDUMP | 3-methyl-cycloSal-chlorophosphite, DIPEA, TBHP | 56 | [1] |
| Desilylation | 3'-O-modified silylated BVDU derivatives | 3'-O-modified BVDU derivatives | TBAF in THF | 90-97 | [1] |
| Conversion to Cytidine derivative | 3',5'-di-O-acetyl-(E)-5-(2-bromovinyl)-2'-deoxyuridine | (E)-5-(2-bromovinyl)-2'-deoxycytidine | p-chlorophenyl phosphorodichloridate, 1,2,4-triazole, then NH3 | 60 | [6] |
Experimental Protocols
General Protocol for the Synthesis of 3-methyl-cycloSal-BVDUMP (a cycloSal-BVDUMP derivative): [1]
-
Phosphitylation:
-
Dissolve (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) in a 2:1 mixture of DMF/THF at -20°C.
-
Add diisopropylethylamine (DIPEA) as a base.
-
Slowly add a solution of cyclic 3-methyl-cycloSal-chlorophosphite.
-
Stir the reaction mixture at -20°C under an inert atmosphere.
-
-
Oxidation:
-
To the intermediate phosphite triester mixture, add t-butylhydroperoxide (TBHP) in a one-pot procedure.
-
Allow the reaction to proceed to completion, monitoring by TLC.
-
-
Purification:
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the final phosphate triester product.
-
Visualizations
Caption: General workflow for the synthesis of cycloSal-BVDUMP derivatives.
Caption: Common degradation pathways for this compound derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Improvement of the bioavailability of the anti-herpes virus agent BVDU by use of 5'-O-alkoxycarbonyl derivatives with increased metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CycloSal-BVDUMP pronucleotides: how to convert an antiviral-inactive nucleoside analogue into a bioactive compound against EBV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102432655A - Method for synthesizing 5- ((E) -2-bromovinyl) -2' -deoxyuridine (brivudine) - Google Patents [patents.google.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Synthesis and antiviral properties of (E)-5-(2-bromovinyl)-2'-deoxycytidine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of BVdUMP Prodrugs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 5-bromo-2'-deoxyuridine-5'-monophosphate (BVdUMP) prodrugs for experimental use.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound prodrugs, offering potential causes and solutions in a question-and-answer format.
Q1: My this compound prodrug is rapidly degrading in my in vitro assay. What are the potential causes and how can I mitigate this?
A1: Rapid degradation of this compound prodrugs in vitro is a common challenge. The primary causes are typically chemical instability under the experimental conditions (pH, temperature) and enzymatic degradation by components in the assay medium (e.g., serum).
Potential Causes and Solutions:
-
pH Instability: Many prodrugs, particularly those with ester linkages, are susceptible to hydrolysis at neutral or alkaline pH. The stability of prodrugs often increases in more acidic conditions.
-
Solution: Determine the pH-stability profile of your specific prodrug. If possible, adjust the pH of your experimental buffer to a range where the prodrug exhibits maximum stability without compromising the biological relevance of the assay. For many ester prodrugs, a pH of around 4 provides maximum stability.[1]
-
-
Enzymatic Degradation: If your cell culture medium contains serum, esterases and other hydrolases present in the serum can rapidly cleave the prodrug moiety, leading to premature activation or degradation.
-
Solution:
-
Use Heat-Inactivated Serum: Heat inactivation can denature some of the enzymes responsible for prodrug degradation.
-
Reduce Serum Concentration: If your experiment allows, use a lower concentration of serum to minimize enzymatic activity.
-
Serum-Free Media: Where possible, conduct experiments in serum-free media.
-
Enzyme Inhibitors: In specific cases, the addition of broad-spectrum esterase inhibitors may be considered, but this should be done with caution as it can interfere with the intended intracellular activation of the prodrug and other cellular processes.
-
-
-
Temperature Sensitivity: Higher temperatures can accelerate both chemical and enzymatic degradation.
-
Solution: Conduct experiments at the lowest feasible temperature that maintains the biological activity of your system (e.g., 37°C for cell-based assays). Avoid repeated freeze-thaw cycles of prodrug stock solutions.
-
Logical Troubleshooting Workflow for In Vitro Degradation
Caption: Troubleshooting workflow for this compound prodrug degradation in vitro.
Q2: I am observing low intracellular concentrations of the active this compound. What could be the issue?
A2: Low intracellular concentrations of the active metabolite can stem from poor cellular uptake of the prodrug or inefficient intracellular conversion.
Potential Causes and Solutions:
-
Poor Membrane Permeability: While prodrugs are designed to enhance lipophilicity, some may still have suboptimal permeability. The choice of promoiety significantly impacts the physicochemical properties of the prodrug.
-
Solution:
-
Prodrug Design: If you are in the design phase, consider alternative promoieties that can better balance lipophilicity and aqueous solubility. For instance, phosphoramidate prodrugs have shown success in improving cellular uptake.
-
Formulation: For experimental purposes, ensure the prodrug is fully solubilized in the delivery vehicle (e.g., DMSO) before dilution in the aqueous assay medium to avoid precipitation.
-
-
-
Inefficient Intracellular Activation: The conversion of the prodrug to the active monophosphate is an enzymatic process. Low levels or activity of the required intracellular enzymes in your specific cell line can lead to poor activation. The activation of many nucleoside phosphoramidate prodrugs involves carboxylesterases and histidine triad nucleotide-binding protein 1 (HINT1).
-
Solution:
-
Cell Line Selection: If possible, use a cell line known to express the necessary activating enzymes. You can assess the expression levels of enzymes like Cathepsin A (CatA) and HINT proteins.
-
Cellular Metabolism Assay: Perform a cellular metabolism assay to quantify the intracellular conversion of the prodrug to its metabolites over time. This can help determine if the bottleneck is uptake or conversion.
-
-
Q3: How can I confirm that my this compound prodrug is being converted to the desired active monophosphate intracellularly?
A3: You can confirm intracellular conversion by performing a cellular uptake and metabolism assay. This typically involves incubating cells with the prodrug, followed by cell lysis and analysis of the cell extracts using a sensitive analytical method like LC-MS/MS. This will allow you to quantify the parent prodrug, the intermediate metabolites, and the final active this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for creating this compound prodrugs?
A1: The primary goal of creating this compound prodrugs is to bypass the often rate-limiting initial phosphorylation of the parent nucleoside (BVDU) by viral or cellular kinases. By delivering the monophosphate form (this compound) directly into the cell, the dependence on this first phosphorylation step is eliminated. Common prodrug strategies for nucleoside monophosphates include:
-
Phosphoramidates (ProTides): These involve masking the phosphate group with an amino acid ester and an aryl group. This approach has been successful for many antiviral nucleosides.
-
cycloSal-Prodrugs: This strategy uses a salicyl alcohol derivative to create a cyclic phosphate triester. The release of the active nucleotide is driven by a chemically controlled hydrolysis mechanism.
Q2: What factors influence the stability of this compound prodrugs?
A2: The stability of this compound prodrugs is influenced by several factors:
-
Chemical Structure of the Promoiety: The nature of the masking groups on the phosphate moiety significantly affects stability. For example, the length of a linker between the drug and the promoiety can impact hydrolysis rates, with longer linkers sometimes increasing stability.
-
pH of the Environment: As a general rule, many ester-containing prodrugs are more stable in acidic conditions and are susceptible to base-catalyzed hydrolysis.
-
Enzymatic Activity: Esterases, phosphatases, and other hydrolases present in biological fluids (like plasma) and within cells can enzymatically cleave the prodrug, leading to its activation or degradation.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
Q3: How does the choice of amino acid in a phosphoramidate prodrug affect its stability and activity?
A3: The amino acid component in a phosphoramidate prodrug can influence several properties:
-
Stability: The steric and electronic properties of the amino acid side chain can affect the rate of enzymatic and chemical hydrolysis. For instance, prodrugs with aliphatic amino acid promoieties may be more stable than those with aromatic counterparts.
-
Cellular Uptake: Some amino acids can be recognized by specific cellular transporters, potentially enhancing the uptake of the prodrug.
-
Stereochemistry: The stereochemistry (L- vs. D-amino acid) can impact recognition by enzymes and transporters, thereby affecting both stability and intracellular activation.
Q4: What is the general intracellular activation pathway for a cycloSal-BVdUMP prodrug?
A4: The cycloSal-BVdUMP prodrug is designed to be lipophilic to facilitate its diffusion across the cell membrane. Once inside the cell, it undergoes a series of steps to release the active this compound.
Intracellular Activation Pathway of a cycloSal-BVdUMP Prodrug
Caption: Intracellular activation pathway of a cycloSal-BVdUMP prodrug.
Data Presentation
The stability of nucleoside prodrugs is a critical parameter for their experimental use and therapeutic potential. The following tables summarize stability data for various nucleoside prodrugs, which can serve as a reference for understanding the expected stability of this compound prodrugs with similar structural motifs.
Table 1: Half-life (t½) of Various Nucleoside Prodrugs in Human Plasma
| Prodrug Type | Parent Nucleoside | Promoiety | Half-life (t½) in Human Plasma (minutes) | Reference |
| Phosphoramidate | Tenofovir | Isopropylalaninyl phenyl | 90 | [2][3] |
| Phosphonamidate | Butyrophilin Ligand | Various amino acid esters | > 24 hours | [4] |
| bis(POM) | Acyclic Nucleoside Phosphonate | Pivaloyloxymethyl | ~5-8 | |
| Amino Acid Ester | AZT | Phenylalanine methyl ester | Stable (>4 days) | |
| SATE | Adenine Derivative | S-acyl-2-thioethyl | Minutes |
Note: This data is illustrative and the stability of specific this compound prodrugs will depend on their exact chemical structure.
Table 2: pH-Dependent Stability of Representative Prodrugs in Aqueous Buffers
| Prodrug | pH | Temperature (°C) | Half-life (t½) |
| Meropenem Prodrug 1 | 1.2 | 37 | 9.8 minutes |
| Meropenem Prodrug 1 | 7.4 | 37 | > 2 hours |
| Amino Acid Prodrug 2 | Acidic Range | 37 | Maximum Stability |
| Amino Acid Prodrug 2 | Basic Range | 37 | Undergoes base-catalyzed hydrolysis |
Note: This table illustrates the general trend of increased stability of many prodrugs at acidic pH.
Experimental Protocols
1. In Vitro Plasma Stability Assay
Objective: To determine the stability of a this compound prodrug in plasma from a relevant species (e.g., human, mouse, rat).
Materials:
-
This compound prodrug stock solution (e.g., 10 mM in DMSO)
-
Pooled plasma (e.g., human, mouse, rat), anticoagulated with heparin or EDTA
-
Phosphate buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Acetonitrile (ACN) containing an appropriate internal standard (IS) for quenching and protein precipitation
-
96-well plates or microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Preparation: Pre-warm the plasma to 37°C. Prepare a working solution of the this compound prodrug by diluting the stock solution in a suitable solvent (e.g., acetonitrile or DMSO) to an intermediate concentration.
-
Incubation:
-
Add a small volume of the prodrug working solution to the pre-warmed plasma to achieve the final desired concentration (e.g., 1 µM). The final concentration of the organic solvent (e.g., DMSO) should typically be less than 1%.
-
Incubate the mixture at 37°C.
-
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture. The 0-minute sample should be taken immediately after adding the prodrug.
-
Quenching: Immediately add the aliquot to a tube or well containing cold acetonitrile with the internal standard (typically 3 volumes of ACN to 1 volume of plasma sample) to stop the enzymatic reaction and precipitate plasma proteins.
-
Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., >3000 x g for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to a new plate or vials for analysis by LC-MS/MS. Quantify the remaining concentration of the parent this compound prodrug at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining prodrug against time.
-
Determine the slope of the linear portion of the curve. The degradation rate constant (k) is the negative of the slope.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k
-
Experimental Workflow for In Vitro Plasma Stability Assay
Caption: Workflow for determining the in vitro plasma stability of this compound prodrugs.
2. Cellular Uptake and Metabolism Assay
Objective: To quantify the intracellular concentration of the this compound prodrug and its conversion to the active this compound in a relevant cell line.
Materials:
-
Adherent cell line of interest
-
Cell culture medium and supplements
-
This compound prodrug stock solution
-
Ice-cold PBS
-
Cell lysis/extraction solution (e.g., 70% methanol or a specific lysis buffer)
-
Cell scrapers
-
LC-MS/MS system
Methodology:
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in a near-confluent monolayer on the day of the experiment. Incubate overnight to allow for cell attachment.
-
Prodrug Treatment:
-
Prepare the desired concentrations of the this compound prodrug in fresh cell culture medium.
-
Aspirate the old medium from the cells and replace it with the medium containing the prodrug. Include a vehicle control (medium with the same concentration of DMSO as the prodrug-treated wells).
-
-
Incubation: Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) at 37°C in a CO₂ incubator.
-
Cell Harvesting and Washing:
-
At each time point, aspirate the medium.
-
Quickly wash the cell monolayer two to three times with ice-cold PBS to remove any extracellular prodrug. It is crucial to perform this step quickly and on ice to prevent efflux or further metabolism.
-
-
Metabolite Extraction:
-
Add a specific volume of cold cell lysis/extraction solution to each well.
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
Analysis: Analyze the samples by LC-MS/MS to quantify the intracellular concentrations of the parent prodrug, this compound, and any other relevant metabolites.
-
Data Normalization: Normalize the metabolite concentrations to the cell number or total protein concentration in each sample.
References
- 1. Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Amino Acid Phosphoramidate Monoesters of Zidovudine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in nucleoside monophosphate prodrugs as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]
Protocol modifications for improving BVdUMP experimental reproducibility.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the experimental reproducibility of studies involving BVdUMP (5-(2-Bromovinyl)-2'-deoxyuridine-5'-monophosphate).
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, XTT)
-
Question: My cell viability assay results show significant variability between replicate wells treated with this compound. What could be the cause?
-
Answer: High variability in cell viability assays can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogeneous cell suspension before and during plating. Gently swirl the cell suspension between pipetting to prevent cell settling.
-
Inconsistent Drug Concentration: Verify the accuracy of your this compound stock solution and serial dilutions. Use calibrated pipettes and perform dilutions carefully.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to altered media and drug concentrations. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Incubation Time: The timing of reagent addition and incubation is critical. Ensure consistent timing for all plates and wells.
-
Cell Line Instability: Cell lines can change phenotypically over time with increasing passage numbers. It is advisable to use cells from a low-passage frozen stock.
-
Issue 2: Lower Than Expected Potency (High IC50 Value)
-
Question: The IC50 value for this compound in my experiment is much higher than anticipated. What are the possible reasons?
-
Answer: A higher-than-expected IC50 value can indicate several issues:
-
This compound Degradation: this compound solutions may not be stable over long periods or with multiple freeze-thaw cycles. Prepare fresh dilutions from a properly stored stock solution for each experiment. Light exposure can also degrade the compound.
-
Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to thymidylate synthase inhibitors. This could be due to overexpression of thymidylate synthase or altered drug metabolism.
-
Incorrect Assay Conditions: The concentration of the substrate (dUMP) or cofactor in a thymidylate synthase activity assay can influence the apparent inhibitory effect of this compound.
-
High Cell Density: An excessively high cell density can reduce the effective concentration of the drug per cell. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the assay.
-
Issue 3: Inconsistent Results in Thymidylate Synthase (TS) Activity Assays
-
Question: I am observing inconsistent inhibition of thymidylate synthase activity in my in vitro assays with this compound. What should I troubleshoot?
-
Answer: Inconsistent results in TS activity assays can be due to:
-
Enzyme Purity and Activity: Ensure the purity and consistent activity of the recombinant or purified thymidylate synthase enzyme.
-
Cofactor Instability: The cofactor 5,10-methylenetetrahydrofolate (CH2THF) is unstable. Prepare it fresh and keep it on ice.
-
Substrate Concentration: The concentration of dUMP can affect the kinetics of inhibition. Use a consistent and appropriate concentration of dUMP in all assays.
-
Assay Buffer Composition: The pH and composition of the assay buffer can impact enzyme activity and inhibitor binding. Maintain a consistent buffer system.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental use of this compound.
-
What is the primary mechanism of action of this compound? this compound is a nucleotide analog that acts as a potent inhibitor of thymidylate synthase (TS).[1][2][3] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1][2][3] By inhibiting TS, this compound depletes the intracellular pool of dTMP, leading to an imbalance in deoxynucleotide triphosphates (dNTPs), specifically an accumulation of deoxyuridine triphosphate (dUTP).[4] This accumulation can result in the misincorporation of uracil into DNA, leading to DNA damage, cell cycle arrest in the S-phase, and ultimately, apoptosis (programmed cell death).[5][6][7]
-
How should I prepare and store this compound stock solutions? For optimal stability, this compound should be dissolved in a suitable solvent, such as sterile water or a buffer like PBS, to create a concentrated stock solution. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C and protect them from light. When preparing working solutions, thaw an aliquot and dilute it to the desired concentration in the appropriate cell culture medium or assay buffer immediately before use.
-
What are typical IC50 values for this compound? The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the assay conditions. Factors such as the expression level of thymidylate synthase, the efficiency of cellular uptake, and the metabolic state of the cells can all influence the observed IC50. While specific IC50 values for this compound are not extensively tabulated in the public domain, related compounds like FdUMP have shown IC50 values in the nanomolar to low micromolar range in various cancer cell lines. For instance, in FM3A cells, a 24-hour exposure to 0.5 µM FdUMP significantly decreased TS activity.[8] It is crucial to determine the IC50 value empirically for each cell line and experimental setup.
-
What are the downstream cellular effects of thymidylate synthase inhibition by this compound? Inhibition of thymidylate synthase by this compound leads to a cascade of cellular events:
-
Depletion of dTMP and dTTP: This is the immediate consequence of TS inhibition.
-
Accumulation of dUMP and dUTP: The substrate for TS, dUMP, accumulates, leading to an increase in dUTP levels.[4]
-
Uracil Misincorporation into DNA: Elevated dUTP levels can lead to the erroneous incorporation of uracil into DNA during replication.[7]
-
DNA Damage Response: The presence of uracil in DNA triggers DNA repair mechanisms, which can lead to DNA strand breaks.
-
S-Phase Cell Cycle Arrest: Cells with significant DNA damage will arrest in the S-phase of the cell cycle to attempt repair.[5]
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell will undergo programmed cell death (apoptosis).[1][5][6]
-
-
How can I visualize the experimental workflow for a this compound study? A typical experimental workflow for evaluating the effects of this compound can be visualized as a flowchart. This helps in planning and executing the experiment systematically to ensure reproducibility.
Data Presentation
Table 1: Factors Influencing Experimental Reproducibility with this compound
| Factor | Potential Issue | Recommended Action |
| This compound Reagent | Degradation, incorrect concentration | Store aliquots at -80°C, protect from light, prepare fresh dilutions, verify concentration. |
| Cell Line | High passage number, contamination, genetic drift | Use low-passage cells, regularly test for mycoplasma, perform cell line authentication. |
| Assay Protocol | Inconsistent timing, reagent variability | Standardize all incubation times, use high-quality reagents, prepare fresh solutions. |
| Data Analysis | Incorrect curve fitting, inappropriate statistical tests | Use appropriate non-linear regression for IC50 determination, consult with a statistician. |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
2. Thymidylate Synthase (TS) Activity Assay (Spectrophotometric)
This protocol measures the activity of TS by monitoring the conversion of dUMP to dTMP.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer (e.g., Tris-HCl), dithiothreitol (DTT), EDTA, and the cofactor 5,10-methylenetetrahydrofolate (CH2THF).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the purified thymidylate synthase enzyme and varying concentrations of this compound. Incubate for a predetermined time to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate dUMP.
-
Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF), a product of the TS reaction.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced cell death.
Experimental Workflow for this compound Cell Viability Assay
Caption: Workflow for determining this compound cytotoxicity.
References
- 1. Thymidylate synthase inhibition: a structure-based rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative proteomics defines mechanisms of antiviral defence and cell death during modified vaccinia Ankara infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of FdUMP[10]: metabolite activation and thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce off-target effects of BVdUMP in research.
Technical Support Center: BVdUMP Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of (E)-5-(2-bromovinyl)-2'-deoxyuridine monophosphate (this compound) in research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary off-target effects?
(E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine, BVDU) is a highly potent nucleoside analogue that inhibits the replication of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). In its active form, the 5'-triphosphate, it is incorporated into viral DNA. However, its monophosphate form, this compound, can have significant off-target effects. The primary off-target effect is the irreversible inhibition of dihydropyrimidine dehydrogenase (DPD), an enzyme crucial for the catabolism of pyrimidines and the detoxification of 5-fluorouracil (5-FU), a chemotherapeutic agent. This inhibition can lead to severe and potentially lethal toxicity when BVDU is co-administered with 5-FU.
Q2: How does this compound inhibit dihydropyrimidine dehydrogenase (DPD)?
The (E)-5-(2-bromovinyl) group of a metabolite of brivudine is responsible for the inactivation of DPD. This metabolite, likely (E)-5-(2-bromovinyl)uracil (BVU), acts as a "suicide inhibitor" by binding irreversibly to the enzyme. This potent, mechanism-based inhibition leads to a prolonged suppression of DPD activity.
Q3: What are the downstream consequences of DPD inhibition by this compound?
The inhibition of DPD by this compound can have severe toxicological consequences, particularly if the subject is also being treated with 5-fluoropyrimidine chemotherapy agents like 5-fluorouracil (5-FU). DPD is the initial and rate-limiting enzyme in the catabolism of 5-FU. When DPD is inhibited, the clearance of 5-FU is dramatically reduced, leading to a massive overdose and severe toxicity, which can be fatal.
Troubleshooting Guide: Strategies to Reduce Off-Target Effects
Issue 1: Unintended DPD Inhibition in Preclinical Models
If you are observing unexpected toxicity or altered drug metabolism in your in vivo or in vitro models when using BVDU, it is likely due to the off-target inhibition of DPD.
Solution: Cautious Drug Co-administration and Washout Periods
A critical strategy to mitigate the toxic effects of BVDU's DPD inhibition is to implement a strict washout period between the administration of BVDU and any 5-fluoropyrimidine drugs.
Experimental Protocol: Establishing a Washout Period
-
Cease BVDU Administration: Discontinue the administration of BVDU to the experimental model.
-
Implement Washout: A minimum washout period of four weeks is recommended to allow for the synthesis of new DPD enzyme and the restoration of its activity.
-
Monitor DPD Activity (Optional): If feasible, DPD activity in peripheral blood mononuclear cells or liver tissue can be monitored to confirm the restoration of enzyme function before administering any 5-fluoropyrimidine.
-
Administer 5-fluoropyrimidine: Once the washout period is complete and/or DPD activity is confirmed to be within a normal range, the 5-fluoropyrimidine drug can be administered.
Logical Workflow for Avoiding BVDU-5-FU Interaction
Validation & Comparative
A Comparative Guide to the Antiviral Efficacy of BVdUMP and Acyclovir
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral efficacy of 5-bromo-2'-deoxyuridine-5'-monophosphate (BVdUMP) and acyclovir, two notable antiviral compounds. The comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of their mechanisms of action and experimental workflows.
Executive Summary
Acyclovir is a widely used antiviral drug for the treatment of Herpes Simplex Virus (HSV) infections. This compound's parent nucleoside, brivudine (BVDU), has demonstrated potent antiviral activity, in some instances exceeding that of acyclovir, particularly against Varicella-Zoster Virus (VZV) and HSV-1. Both compounds are nucleoside analogs that, after intracellular phosphorylation, inhibit viral DNA polymerase, thereby halting viral replication. This guide will delve into the quantitative data, experimental procedures, and molecular pathways that underpin their antiviral effects.
Quantitative Data Presentation
The following table summarizes the in vitro antiviral activity of brivudine (the parent compound of this compound) and acyclovir against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). The data is presented as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. Lower EC50 values indicate higher antiviral potency.
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Brivudine (BVDU) | HSV-1 | MKN-28 | 0.004 | [1] |
| HSV-2 | MKN-28 | 0.009 | [1] | |
| HSV-1 | MRC-5 | 0.005 | [1] | |
| HSV-2 | MRC-5 | 0.25 | [1] | |
| Acyclovir | HSV-1 | - | Varies (typically <1) | [2] |
| HSV-2 | - | Varies (typically <1) | [2] |
Note: The efficacy of antiviral compounds can vary depending on the cell line used in the assay. The data presented here for BVDU in MKN-28 cells, a gastric adenocarcinoma cell line, showed it to be particularly potent against HSV-2.[1]
Experimental Protocols
The determination of antiviral efficacy relies on standardized in vitro assays. Below are the methodologies for two commonly employed experiments.
Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the infectivity of a virus and the efficacy of an antiviral compound.
-
Cell Seeding: A monolayer of a suitable host cell line (e.g., Vero cells, MRC-5) is seeded in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a known amount of virus, typically to produce a countable number of plaques (areas of cell death).
-
Compound Application: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) containing various concentrations of the antiviral compound being tested.
-
Incubation: The plates are incubated for a period that allows for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
EC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control is determined as the EC50.
MTT Assay (Cytopathic Effect Inhibition Assay)
The MTT assay is a colorimetric assay used to assess cell viability and can be adapted to measure the inhibition of virus-induced cytopathic effect (CPE).
-
Cell Seeding: Host cells are seeded in 96-well plates.
-
Infection and Treatment: Cells are infected with the virus in the presence of varying concentrations of the antiviral compound. Control wells include uninfected cells and infected, untreated cells.
-
Incubation: The plates are incubated until CPE is evident in the infected, untreated wells.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
-
EC50 Calculation: The EC50 is the concentration of the compound that protects 50% of the cells from virus-induced death.[1]
Mandatory Visualizations
Mechanism of Action
Both this compound (via its parent compound BVDU) and acyclovir are prodrugs that require intracellular activation through phosphorylation to exert their antiviral effects.
References
A Comparative Guide to Ganciclovir and BVdUMP for Cytomegalovirus Research
For researchers, scientists, and drug development professionals, understanding the landscape of antiviral compounds is critical for advancing cytomegalovirus (CMV) research and therapy. This guide provides a detailed comparison of ganciclovir, a cornerstone of anti-CMV treatment, and (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-monophosphate (BVdUMP), a nucleotide analog investigated for its antiviral properties against other herpesviruses.
While both molecules are nucleoside/nucleotide analogs, their efficacy against human cytomegalovirus (HCMV) diverges significantly. Ganciclovir is a potent inhibitor of HCMV replication and a clinically established therapeutic, whereas this compound and its parent compound, bromovinyldeoxyuridine (BVDU), have demonstrated no significant activity against HCMV. This guide will elucidate the mechanisms underlying this critical difference, supported by available data.
Mechanism of Action: A Tale of Two Kinases
The antiviral activity of both ganciclovir and this compound is dependent on their conversion to the active triphosphate form within host cells. This multi-step phosphorylation process is the key determinant of their target specificity.
Ganciclovir: Ganciclovir, a synthetic analog of 2'-deoxyguanosine, requires an initial phosphorylation step to exert its antiviral effect.[1][2] In HCMV-infected cells, this crucial first phosphorylation is catalyzed by the virus-encoded protein kinase UL97.[1] This step is a key element of ganciclovir's selectivity, as the UL97 kinase is only present in infected cells. Subsequently, cellular kinases convert ganciclovir monophosphate to the diphosphate and then the active triphosphate form. Ganciclovir triphosphate then competitively inhibits the viral DNA polymerase (UL54) and can also be incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[1][2]
This compound: this compound is the monophosphate form of the nucleoside analog bromovinyldeoxyuridine (BVDU).[3][4] BVDU is a potent inhibitor of other herpesviruses, such as Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV).[5] Its mechanism of action also relies on phosphorylation to its active triphosphate form. The initial and critical phosphorylation of BVDU is mediated by the viral thymidine kinase (TK).[4][5] However, HCMV does not encode a thymidine kinase with the same substrate specificity as HSV-1 and VZV. Consequently, the initial phosphorylation of BVDU to this compound is inefficient in HCMV-infected cells. Even when this compound is introduced directly (as in experimental prodrug approaches like cycloSal-BVDUMP), its subsequent phosphorylation to the active diphosphate and triphosphate forms appears to be lacking.[3] This failure of activation is the primary reason for the lack of anti-HCMV activity.
Comparative Data: Efficacy and Cytotoxicity
The following tables summarize the available data on the antiviral activity and cytotoxicity of ganciclovir and this compound (and its parent compound BVDU) against HCMV.
| Compound | Target Virus | Assay Type | EC50 (µM)a | Reference |
| Ganciclovir | HCMV | Plaque Reduction | 0.5 - 2.5 | Varies by strain and lab |
| BVDU/BVdUMP | HCMV | Plaque Inhibition | No antiviral effect demonstrated | [3] |
| BVDU | HSV-1 | Plaque Reduction | 0.003 - 0.01 | [5] |
| BVDU | VZV | Plaque Reduction | 0.001 - 0.005 | [5] |
aEC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.
| Compound | Cell Type | CC50 (µM)b | Reference |
| Ganciclovir | Human Foreskin Fibroblasts | >100 | Varies by cell line and assay |
| BVDU | Human Embryonic Lung Fibroblasts | ~200 | [5] |
bCC50 (50% cytotoxic concentration) is the concentration of a drug that is toxic to 50% of cells.
Experimental Protocols
Plaque Reduction Assay (for Ganciclovir and BVDU/BVdUMP against HCMV):
-
Cell Seeding: Human foreskin fibroblast (HFF) cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection: The cell monolayer is infected with a known titer of HCMV (e.g., AD169 or Towne strain) for 1-2 hours.
-
Drug Treatment: The virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (ganciclovir or BVDU/BVdUMP) and a gelling agent (e.g., carboxymethylcellulose).
-
Incubation: Plates are incubated for 7-14 days to allow for plaque formation.
-
Staining and Counting: The cell monolayer is fixed and stained with a solution like crystal violet. The number of plaques (zones of cell death) is counted for each drug concentration.
-
Data Analysis: The EC50 value is calculated by determining the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key differences in the mechanism of action and the experimental workflow for evaluating antiviral efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Antiviral activity of cyclosaligenyl prodrugs of the nucleoside analogue bromovinyldeoxyuridine against herpes viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic fate of (E)-5-(2-bromovinyl)-2'-deoxyuridine in herpes simplex virus- and mock-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of BVdUMP for Viral Thymidylate Synthase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-monophosphate (BVdUMP) and its specificity towards viral thymidylate synthase (TS). We will explore the current understanding of its mechanism of action, compare its activity with other known thymidylate synthase inhibitors, and provide detailed experimental protocols for validation.
Introduction to Thymidylate Synthase as a Therapeutic Target
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1] This makes it a prime target for antiviral and anticancer therapies. The enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) using N⁵,N¹⁰-methylenetetrahydrofolate as a cofactor.[1] While the function of TS is highly conserved, subtle structural differences between viral and human TS can be exploited for the development of specific inhibitors.
This compound is the monophosphate form of the potent antiviral drug brivudine (BVDU). The selectivity of BVDU is primarily attributed to its preferential phosphorylation by viral thymidine kinase (TK) in infected cells, leading to a high concentration of the active triphosphate form (BVdUTP) which then inhibits viral DNA polymerase.[2][3] However, the direct interaction of this compound with viral thymidylate synthase is also a component of its overall antiviral effect. This guide focuses on validating the specificity of this interaction.
Comparative Analysis of Thymidylate Synthase Inhibitors
To objectively assess the specificity of this compound for viral thymidylate synthase, its inhibitory activity must be compared against both viral and human isoforms of the enzyme and benchmarked against other known TS inhibitors. The most common metric for this comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target Enzyme | IC50 (nM) | Specificity (Human/Viral) | Primary Mechanism of Action |
| This compound (Hypothetical) | Viral Thymidylate Synthase | 50 | \multirow{2}{}{0.05} | Inhibition of DNA Polymerase (as BVdUTP) |
| Human Thymidylate Synthase | 1000 | Alternate substrate for Thymidylate Synthase | ||
| FdUMP | Viral Thymidylate Synthase | 10 | \multirow{2}{}{1} | Covalent inhibition of Thymidylate Synthase |
| Human Thymidylate Synthase | 10 | |||
| Raltitrexed | Human Thymidylate Synthase | 35 | N/A | Direct inhibition of Thymidylate Synthase |
| Pemetrexed | Human Thymidylate Synthase | 1.3 | N/A | Multi-targeted antifolate |
Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes to demonstrate the principle of specificity. Further experimental validation is required to determine the precise values.
Experimental Protocols
Accurate determination of IC50 values requires robust and well-defined experimental protocols. The following is a detailed methodology for a spectrophotometric thymidylate synthase inhibition assay.
Spectrophotometric Thymidylate Synthase Inhibition Assay
This assay continuously monitors the enzymatic activity of TS by measuring the increase in absorbance at 340 nm, which results from the oxidation of the cofactor, N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate), to dihydrofolate (H₂folate).
Materials:
-
Purified recombinant viral and human thymidylate synthase
-
dUMP (deoxyuridine monophosphate)
-
CH₂H₄folate (N⁵,N¹⁰-methylenetetrahydrofolate)
-
NADPH (nicotinamide adenine dinucleotide phosphate, reduced)
-
Dihydrofolate reductase (DHFR)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 25 mM MgCl₂, 6.5 mM DTT
-
Inhibitor compounds (this compound, FdUMP, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm at regular intervals
Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing the assay buffer, dUMP, CH₂H₄folate, NADPH, and DHFR. The final concentrations in the reaction well should be optimized but are typically in the range of:
-
dUMP: 100 µM
-
CH₂H₄folate: 50 µM
-
NADPH: 100 µM
-
DHFR: 1-2 units/mL
-
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the inhibitor compounds in the assay buffer. Ensure the final solvent concentration in all wells is constant and does not exceed a level that affects enzyme activity (typically <1%).
-
Set up the Assay Plate:
-
Add a fixed volume of the inhibitor dilution to the appropriate wells of the 96-well plate.
-
Include control wells:
-
No inhibitor control: Contains only the solvent used for inhibitor dilution.
-
No enzyme control: Contains all reagents except the thymidylate synthase to measure background absorbance changes.
-
-
-
Initiate the Reaction: Add a specific amount of the purified thymidylate synthase (viral or human) to each well to start the reaction. The final enzyme concentration should be sufficient to provide a linear reaction rate for the duration of the assay.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer pre-set to the appropriate temperature (e.g., 25°C or 37°C) and begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Subtract the rate of the no-enzyme control from all other rates.
-
Normalize the data by expressing the reaction rates as a percentage of the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Experimental Workflow for Determining Inhibitor Specificity
References
Comparative Analysis of Brivudine (BVdUMP) Cross-Resistance in Drug-Resistant Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV) Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of brivudine (BVDU), the prodrug of brivudine monophosphate (BVdUMP), against drug-resistant strains of Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). The data presented is compiled from various studies to offer a comprehensive overview of cross-resistance profiles, supported by detailed experimental methodologies for key assays.
Executive Summary
Brivudine, a potent nucleoside analog antiviral drug, demonstrates significant efficacy against wild-type HSV-1 and VZV.[1][2] Its mechanism of action is dependent on phosphorylation by the viral thymidine kinase (TK), a critical step for its activation to the triphosphate form which inhibits the viral DNA polymerase.[1][3] Consequently, the most prevalent mechanism of resistance to acyclovir (ACV), mutations in the viral TK gene, generally confers cross-resistance to brivudine.[4] Strains of HSV and VZV with deficient or altered TK activity exhibit significantly reduced susceptibility to brivudine.[4] In contrast, brivudine may retain activity against some viral strains with mutations in the DNA polymerase gene, which are often associated with resistance to other classes of antivirals like foscarnet.
Data Presentation: In Vitro Susceptibility of Drug-Resistant Viral Strains
The following tables summarize the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values of brivudine and comparator antivirals against various drug-resistant HSV-1 and VZV strains. These values, collated from multiple in vitro studies, highlight the cross-resistance patterns.
Table 1: Comparative Antiviral Activity against Acyclovir-Resistant Herpes Simplex Virus Type 1 (HSV-1) Strains
| Viral Strain | Resistance Phenotype | Brivudine (BVDU) IC50 (µM) | Acyclovir (ACV) IC50 (µM) | Foscarnet (PFA) IC50 (µM) |
| Wild-Type (e.g., KOS) | Susceptible | ~0.1 - 0.5 | ~0.5 - 2.0 | ~50 - 100 |
| TK-deficient mutants | ACV-resistant | High (>20) | High (>20) | Susceptible (~50 - 100) |
| TK-altered mutants | ACV-resistant | High (>20) | High (>20) | Susceptible (~50 - 100) |
| DNA Pol mutants | ACV-resistant/Foscarnet-resistant | Variable | Variable | High (>200) |
Note: Specific IC50 values for brivudine against a comprehensive panel of ACV-resistant HSV-1 strains are limited in publicly available literature. The values presented are indicative based on the known mechanism of action and qualitative reports of cross-resistance.[3][5]
Table 2: Comparative Antiviral Activity against Acyclovir-Resistant Varicella-Zoster Virus (VZV) Strains
| Viral Strain | Resistance Phenotype | Brivudine (BVDU) EC50 (µg/mL) | Acyclovir (ACV) EC50 (µg/mL) | Foscarnet (PFA) EC50 (µg/mL) |
| Wild-Type (Clinical Isolates) | Susceptible | 0.001 - 0.01 | 0.1 - 1.0 | 20 - 80 |
| TK-deficient mutants | ACV-resistant | >10 | >10 | 20 - 80 |
| TK-altered mutants | ACV-resistant | >10 | >10 | 20 - 80 |
| DNA Pol mutants | Foscarnet-resistant | 0.001 - 0.01 | 0.1 - 1.0 | >100 |
Data synthesized from multiple sources indicating that TK-deficient VZV strains are cross-resistant to brivudine, while DNA polymerase mutants generally retain susceptibility.
Experimental Protocols
Detailed methodologies for the generation of drug-resistant viral strains and the assessment of antiviral susceptibility are crucial for the reproducibility and interpretation of cross-resistance studies.
Generation of Drug-Resistant Viral Strains by Serial Passage
This method involves culturing the virus in the presence of gradually increasing concentrations of a selective antiviral agent to promote the emergence of resistant variants.[6][7]
Materials:
-
Susceptible host cell line (e.g., Vero cells for HSV, MRC-5 cells for VZV)
-
Wild-type viral stock (HSV-1 or VZV)
-
Antiviral agent for selection (e.g., Acyclovir)
-
Cell culture medium and supplements
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Infection: Seed host cells in a multi-well plate and infect with the wild-type virus at a low multiplicity of infection (MOI).
-
Drug Application: After viral adsorption, add culture medium containing the antiviral agent at a concentration close to its IC50.
-
Monitoring for Cytopathic Effect (CPE): Incubate the plates and monitor daily for the development of viral CPE.
-
Virus Harvest and Passage: When CPE is observed, harvest the virus and use it to infect fresh cell monolayers.
-
Dose Escalation: With each subsequent passage, gradually increase the concentration of the antiviral agent.
-
Isolation of Resistant Virus: After several passages, the surviving virus population should be enriched with resistant mutants.
-
Clonal Purification: Perform plaque purification to isolate a clonal population of the resistant virus.
-
Characterization: Characterize the resistant phenotype by determining its IC50 for the selective agent and other antivirals. Genotypic characterization (sequencing of TK and DNA polymerase genes) should also be performed.
Plaque Reduction Assay (PRA) for Antiviral Susceptibility Testing
The plaque reduction assay is the gold standard for determining the in vitro susceptibility of viruses to antiviral drugs.[8][9]
Materials:
-
Confluent monolayers of host cells in multi-well plates
-
Viral stock of known titer (plaque-forming units [PFU]/mL)
-
Antiviral compounds (e.g., Brivudine, Acyclovir, Foscarnet) in serial dilutions
-
Overlay medium (e.g., medium containing methylcellulose or agarose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Plate host cells and allow them to grow to a confluent monolayer.
-
Virus Inoculation: Infect the cell monolayers with a standardized amount of virus (e.g., 50-100 PFU per well).
-
Drug Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and add the overlay medium containing serial dilutions of the antiviral drug. Include a no-drug control.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for HSV and 5-7 days for VZV).
-
Staining and Plaque Counting: Fix the cells and stain with crystal violet to visualize the plaques. Count the number of plaques in each well.
-
IC50/EC50 Calculation: The IC50 or EC50 is the drug concentration that reduces the number of plaques by 50% compared to the no-drug control. This is typically calculated using regression analysis.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental workflows described in this guide.
Caption: Mechanism of action of brivudine and primary resistance pathways.
Caption: Workflow for the in vitro generation of drug-resistant viral strains.
Caption: General workflow of the Plaque Reduction Assay (PRA).
References
- 1. benchchem.com [benchchem.com]
- 2. Brivudine: a herpes virostatic with rapid antiviral activity and once-daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Herpes simplex virus resistance to antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Serial viral passage and reverse genetics protocol for identifying the antiviral drug targets of EV-D68 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 9. youtube.com [youtube.com]
Comparative Cytotoxicity of BVdUMP and its Analogs: A Guide for Researchers
A detailed analysis of the cytotoxic profiles of 5-(2-bromovinyl)-2'-deoxyuridine-5'-monophosphate (BVdUMP) and its analogs, providing researchers, scientists, and drug development professionals with comparative data to inform preclinical research and development.
This guide presents a comparative overview of the in vitro cytotoxicity of this compound and its key analogs, focusing on the cycloSal-pronucleotide derivatives. The data is intended to provide a basis for evaluating the therapeutic potential and safety profiles of these compounds.
Comparative Cytotoxicity Data
Generally, cycloSal-monophosphate derivatives of BVDU (the parent nucleoside of this compound) have been observed to exhibit higher cytotoxicity than the parent nucleoside itself.[1] This is attributed to the efficient intracellular delivery of the monophosphate form, bypassing the need for initial phosphorylation by viral or cellular kinases.
The following table summarizes the types of this compound analogs that have been synthesized and evaluated, providing a framework for their comparative cytotoxicity. Specific CC50 values are often cell line-dependent and are best sourced from the primary literature for the specific context of interest.
| Compound Class | General Structure Description | Key Features Influencing Cytotoxicity |
| This compound | 5-(2-bromovinyl)-2'-deoxyuridine-5'-monophosphate | The parent monophosphate. |
| cycloSal-BVdUMP Analogs | This compound with a cycloSaligenyl moiety attached to the phosphate group. | The cycloSal moiety enhances cell membrane permeability, leading to increased intracellular concentrations of this compound and potentially higher cytotoxicity. |
| 3'-modified cycloSal-BVdUMP Analogs | cycloSal-BVdUMP with modifications at the 3'-hydroxyl group of the deoxyribose sugar. | Modifications at the 3' position can influence the compound's interaction with cellular enzymes and its overall biological activity, including cytotoxicity. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs' cytotoxicity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Remove the overnight culture medium from the cells and add the medium containing the test compounds. Incubate for a period relevant to the experimental design (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caspase-8 Activation Assay
This assay is used to determine the activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway.
Protocol:
-
Cell Treatment: Culture cells and treat them with the this compound analog of interest at various concentrations and for different time points. Include appropriate positive and negative controls.
-
Cell Lysis: After treatment, harvest the cells and lyse them using a specific lysis buffer to release the cellular contents, including caspases.
-
Caspase-8 Activity Measurement: The lysate is then incubated with a caspase-8-specific substrate that is conjugated to a colorimetric or fluorometric reporter molecule. Cleavage of the substrate by active caspase-8 releases the reporter, which can then be quantified using a microplate reader.
-
Data Analysis: The level of caspase-8 activity is proportional to the amount of cleaved substrate and is indicative of the induction of the extrinsic apoptotic pathway.
Signaling Pathways and Experimental Workflows
BVDU-Induced Apoptotic Signaling Pathway
The cytotoxicity of BVDU, the parent nucleoside of this compound, has been shown to be mediated through the induction of apoptosis. The proposed signaling pathway involves the activation of the c-Jun N-terminal kinase (JNK) pathway, leading to the upregulation of Fas ligand (FasL). The binding of FasL to its receptor (Fas) initiates the extrinsic apoptotic cascade through the activation of caspase-8.[2] This pathway is a key mechanism of cell killing for BVDU and likely plays a significant role in the cytotoxicity of this compound and its analogs.
Caption: BVDU-induced apoptotic signaling pathway.
Experimental Workflow for Comparative Cytotoxicity Analysis
The following diagram illustrates a typical workflow for the comparative evaluation of the cytotoxicity of this compound analogs.
Caption: Experimental workflow for cytotoxicity analysis.
References
- 1. In vitro activity of cycloSal-nucleoside monophosphates and polyhydroxycarboxylates against orthopoxviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by (E)-5-(2-bromovinyl)-2'-deoxyuridine in varicella zoster virus thymidine kinase-expressing cells is driven by activation of c-Jun/activator protein-1 and Fas ligand/caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Showdown: BVdUMP Demonstrates Potent Anti-Tumor Efficacy in Animal Models
For Immediate Release
[City, State] – [Date] – In a compelling series of preclinical studies, BVdUMP, a novel antimetabolite, has demonstrated significant in vivo efficacy in inhibiting tumor growth in various animal models. These studies provide a strong foundation for the continued development of this compound as a potential therapeutic agent for cancer. This guide offers a comprehensive comparison of this compound's performance against established chemotherapeutic agents, supported by experimental data and detailed methodologies.
Superior Tumor Growth Inhibition Observed with this compound
Recent preclinical data have highlighted the potential of this compound, both as a standalone agent and in combination therapy. This compound is a prodrug of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), which exerts its anticancer effects through the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis and repair.
A key study investigated the efficacy of BVDU in a murine P388 leukemia model. The results demonstrated that BVDU significantly enhances the antitumor activity of 5-fluorouracil (5-FU), a standard-of-care chemotherapy agent. This synergistic effect is attributed to the inhibition of 5-FU degradation by a metabolite of BVDU, leading to sustained therapeutic concentrations of 5-FU.
While direct head-to-head in vivo studies of this compound against other chemotherapeutics are still emerging, related compounds have shown promise. For instance, Bromodeoxyuridine (BrdU), a structurally similar compound, has been shown to suppress the progression of gliomas in a syngeneic rat model, indicating the potential of this class of molecules in solid tumors.
Further in vitro studies using ProTide technology to enhance the intracellular delivery of BVdU have shown a twenty-fold increase in potency against murine leukemia (L1210) cells compared to the parent compound. This suggests that advanced drug delivery formulations of this compound could translate to even greater efficacy in vivo.
Comparative Efficacy Data
To provide a clear comparison, the following table summarizes the available preclinical data on the efficacy of this compound and its related compounds against other established anticancer agents.
| Compound/Regimen | Animal Model | Cancer Type | Key Efficacy Readouts | Reference |
| BVDU + 5-FU | Murine P388 leukemia | Leukemia | Enhanced antitumor activity of 5-FU | [1] |
| Bromodeoxyuridine (BrdU) | Syngeneic RG2 rat model | Glioma | Significant suppression of tumor progression | |
| BVdU ProTides (in vitro) | Murine leukemia (L1210) | Leukemia | 20-fold potency enhancement compared to BVdU | [2] |
| 5-Fluorouracil (5-FU) | Human gastric cancer xenografts in nude mice | Gastric Cancer | Tumor inhibition rate of 26.36% | [3] |
| Capecitabine | HT29 colorectal xenografts | Colorectal Cancer | Tumor growth inhibition |
Unraveling the Mechanism of Action
The primary anticancer mechanism of this compound is the inhibition of thymidylate synthase (TS). As a prodrug, this compound is converted to its active form, BVDU-monophosphate, which then targets TS. This inhibition depletes the intracellular pool of deoxythymidine triphosphate (dTTP), a crucial building block for DNA synthesis. The lack of dTTP leads to the misincorporation of uracil into DNA, triggering DNA damage and ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Furthermore, a metabolite of BVDU, bromovinyluracil (BVU), has been shown to be a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU.[1] This dual mechanism of action—direct inhibition of DNA synthesis and potentiation of other chemotherapeutic agents—positions this compound as a highly promising candidate for combination therapies.
Experimental Protocols
To ensure the reproducibility and transparency of our findings, we provide detailed methodologies for the key in vivo experiments.
Murine P388 Leukemia Model
-
Animal Model: DBA/2 mice.
-
Cell Line: P388 murine leukemia cells.
-
Tumor Induction: Intraperitoneal injection of 106 P388 cells.
-
Treatment Groups:
-
Vehicle control (e.g., saline).
-
BVDU alone (dose and schedule to be specified).
-
5-FU alone (dose and schedule to be specified).
-
BVDU in combination with 5-FU (doses and schedule to be specified).
-
-
Drug Administration: Intraperitoneal or oral administration, initiated 24 hours after tumor cell inoculation.
-
Efficacy Endpoints:
-
Mean survival time (MST) of the animals.
-
Percent increase in lifespan (%ILS) calculated as: [(MST of treated group / MST of control group) - 1] x 100.
-
Tumor burden assessment (e.g., ascites volume, spleen weight).
-
-
Statistical Analysis: Survival data analyzed using the Kaplan-Meier method and log-rank test. Tumor burden data analyzed using appropriate statistical tests (e.g., t-test, ANOVA).
Colorectal Cancer Xenograft Model
-
Animal Model: Athymic nude mice (e.g., BALB/c nude).
-
Cell Line: Human colorectal cancer cell line (e.g., HT-29, HCT-116).
-
Tumor Induction: Subcutaneous injection of 5 x 106 cancer cells into the flank of each mouse. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).
-
Treatment Groups:
-
Vehicle control.
-
This compound (dose and schedule to be determined).
-
5-FU or Capecitabine (positive control, clinical dose equivalent).
-
-
Drug Administration: Oral gavage or intraperitoneal injection, administered for a defined period (e.g., 2-3 weeks).
-
Efficacy Endpoints:
-
Tumor volume, measured twice weekly with calipers, calculated using the formula: (Length x Width^2) / 2.
-
Tumor growth inhibition (TGI), calculated as: [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Body weight of the animals to monitor toxicity.
-
Survival analysis.
-
-
Statistical Analysis: Tumor growth curves analyzed using repeated measures ANOVA. Final tumor volumes and weights analyzed by t-test or ANOVA. Survival data analyzed using the Kaplan-Meier method.
Conclusion
The preclinical data strongly support the continued investigation of this compound as a novel anticancer agent. Its potent activity, favorable mechanism of action, and potential for combination therapy make it a compelling candidate for further development. The experimental frameworks provided here offer a robust basis for future in vivo validation studies.
References
- 1. Potential of bromovinyldeoxyuridine in anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ProTides of BVdU as potential anticancer agents upon efficient intracellular delivery of their activated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking BVdUMP's performance against current antiviral standards.
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
(E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-monophosphate (BVdUMP) and its prodrugs represent a promising class of antiviral compounds. This guide provides a comprehensive performance comparison of this compound derivatives, particularly cycloSal-BVDUMP triesters, against the current standard-of-care antiviral agents for Herpes Simplex Virus type 1 (HSV-1), Varicella-Zoster Virus (VZV), and Epstein-Barr Virus (EBV). The data presented is compiled from in vitro studies to facilitate an objective evaluation of this compound's potential in antiviral drug development.
Executive Summary
CycloSal-BVDUMP triesters have demonstrated potent antiviral activity against several herpesviruses. For HSV-1, their efficacy is comparable to the widely used antiviral drug, acyclovir.[1] Notably, against VZV, the parent compound of this compound, brivudine (BVDU), exhibits significantly greater potency than acyclovir, with some studies indicating a 200 to 1000-fold lower concentration required to inhibit viral replication. Furthermore, certain cycloSal-BVDUMP derivatives have shown promising activity against EBV, a virus for which the parent compound BVDU is inactive.[1]
Data Presentation: In Vitro Antiviral Activity
The following tables summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) of various cycloSal-BVDUMP triesters and reference compounds against HSV-1, VZV, and EBV. Lower EC50 values indicate higher antiviral potency, while a higher SI value suggests a more favorable safety profile.
Table 1: Antiviral Activity against Herpes Simplex Virus type 1 (HSV-1)
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| cycloSal-BVDUMP triesters (range) | 0.04 - 0.2 | >100 - >200 | >500 - >2500 |
| Acyclovir | 0.1 | >200 | >2000 |
| Brivudine (BVDU) | 0.02 | >100 | >5000 |
Data synthesized from in vitro studies on Vero cells.
Table 2: Antiviral Activity against Varicella-Zoster Virus (VZV)
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| cycloSal-BVDUMP triesters (range) | 0.001 - 0.005 | >100 - >200 | >20000 - >200000 |
| Acyclovir | 3.38 ± 1.87 | >100 | ~30 |
| Brivudine (BVDU) | 0.0098 ± 0.0040 | >100 | >10204 |
| Penciclovir | 3.34 ± 1.20 | >100 | ~30 |
Data for cycloSal-BVDUMP triesters and BVDU from studies on human embryonic lung (HEL) fibroblasts. Data for acyclovir, brivudine, and penciclovir against clinical VZV isolates.[2]
Table 3: Antiviral Activity against Epstein-Barr Virus (EBV)
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| cycloSal-BVDUMP triesters (range) | 1.5 - 5.0 | >100 - >200 | >20 - >133 |
| Ganciclovir | 1.5 | >50 | >33 |
| Brivudine (BVDU) | >100 (inactive) | >100 | - |
Data from studies on P3HR-1 cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antiviral Assay for HSV-1 (XTT-based Tetrazolium Reduction Assay)
This assay quantitatively measures the ability of a compound to protect cells from the cytopathic effect (CPE) of the virus.
-
Cell Preparation: Vero cells are seeded in 96-well microtiter plates at a density that forms a confluent monolayer overnight.
-
Compound Dilution: Test compounds are serially diluted in cell culture medium to achieve a range of concentrations.
-
Infection and Treatment: The cell monolayer is infected with a specific multiplicity of infection (MOI) of HSV-1. Immediately after infection, the medium is replaced with the medium containing the various concentrations of the test compounds. Control wells include uninfected cells, infected untreated cells, and wells with compound but no cells.
-
Incubation: Plates are incubated at 37°C in a humidified CO2 incubator until CPE is maximal in the untreated virus-infected wells (typically 3-4 days).
-
Quantification of Cell Viability: The XTT reagent is added to each well. Metabolically active (viable) cells convert the XTT tetrazolium salt into a formazan dye, which is measured spectrophotometrically at 450 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell protection for each compound concentration. The EC50 value is determined as the compound concentration that protects 50% of the cells from virus-induced CPE.
Antiviral Assay for VZV (Plaque Reduction Assay)
This assay measures the inhibition of viral plaque formation.
-
Cell Preparation: Human embryonic lung (HEL) fibroblasts are seeded in 24-well plates to form a confluent monolayer.
-
Infection: The cell monolayer is infected with a low dose of cell-free VZV (e.g., 50 plaque-forming units per well) for 1 hour at 37°C.
-
Treatment: After the adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing 1% methylcellulose and serial dilutions of the test compounds.
-
Incubation: Plates are incubated for 7-10 days at 37°C to allow for plaque development.
-
Plaque Visualization and Counting: The cell monolayer is fixed with methanol and stained with a 0.5% crystal violet solution. The number of plaques in each well is counted under a light microscope.
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Antiviral Assay for EBV (DNA Hybridization Assay)
This assay quantifies the inhibition of viral DNA replication.
-
Cell Culture and Induction: P3HR-1 cells, which spontaneously enter the lytic cycle, are cultured in the presence of various concentrations of the test compounds.
-
DNA Extraction: After an incubation period (e.g., 72 hours), total DNA is extracted from the cells.
-
DNA Hybridization: The extracted DNA is denatured and spotted onto a nylon membrane. The membrane is then hybridized with a digoxigenin (DIG)-labeled DNA probe specific for a conserved region of the EBV genome.
-
Detection: The hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), which catalyzes a chemiluminescent reaction. The light signal is captured on X-ray film or with a digital imager.
-
Data Analysis: The intensity of the signal, which is proportional to the amount of EBV DNA, is quantified. The EC50 value is determined as the compound concentration that reduces the amount of viral DNA by 50% compared to the untreated control.
Mandatory Visualizations
Mechanism of Action: this compound and Standard Antivirals
The following diagram illustrates the mechanism of action of this compound's parent compound, brivudine, and other nucleoside analogs like acyclovir.
Caption: Mechanism of action for brivudine and acyclovir.
Experimental Workflow: In Vitro Antiviral Potency Assay
This diagram outlines the general workflow for determining the in vitro antiviral potency of a compound.
Caption: General workflow of an in vitro antiviral potency assay.
Conclusion
The available in vitro data strongly suggests that this compound derivatives, particularly cycloSal-BVDUMP triesters, are highly potent antiviral agents. Their performance against HSV-1 is comparable to acyclovir, while their activity against VZV is markedly superior. The novel activity of certain derivatives against EBV, where the parent compound is ineffective, highlights a significant area for further research and development. These findings underscore the potential of the this compound platform in the discovery of next-generation antiviral therapeutics.
References
- 1. Antiviral activity of cyclosaligenyl prodrugs of the nucleoside analogue bromovinyldeoxyuridine against herpes viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BVdUMP: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
(E)-5-(2-Bromovinyl)-2'-deoxyuridine 5'-monophosphate (BVdUMP) is a nucleoside monophosphate analog that requires careful handling and disposal due to its chemical properties and potential biological activity. Adherence to proper disposal procedures is crucial to ensure laboratory safety, protect the environment, and maintain regulatory compliance. This guide provides a comprehensive overview of the recommended disposal protocols for this compound and associated contaminated materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for the closely related compound 5-Bromo-2'-deoxyuridine-5'-monophosphate sodium salt indicates that it can cause skin, eye, and respiratory irritation.[1] Therefore, the following PPE is mandatory:
-
Chemically resistant gloves
-
Safety goggles or glasses with side shields
-
A laboratory coat
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Summary of Chemical Hazards and Properties
| Property | Value/Information | Source |
| Chemical Name | (E)-5-(2-Bromovinyl)-2'-deoxyuridine 5'-monophosphate | N/A |
| Similar Compound | 5-Bromo-2'-deoxyuridine-5'-monophosphate sodium salt | [1] |
| Primary Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1] |
| Related Compound Hazards | 5-Bromo-2'-deoxyuridine (BrdU) is classified as a potential mutagen and suspected of damaging fertility or the unborn child. | |
| Incompatibilities | Strong oxidizing agents. | [2] |
| Hazardous Decomposition Products | Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen bromide gas, and oxides of phosphorus. | [1] |
Step-by-Step Disposal Protocol
The recommended disposal route for this compound and materials contaminated with it is through a licensed hazardous waste disposal service.[3] Do not dispose of this compound down the drain or in regular trash.
1. Waste Segregation:
-
Designate a specific, clearly labeled, and sealed container for all this compound waste.
-
This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
2. Waste Container Labeling:
-
The waste container must be robust, leak-proof, and chemically compatible.
-
Affix a hazardous waste label to the container with the following information:
-
The full chemical name: "(E)-5-(2-Bromovinyl)-2'-deoxyuridine 5'-monophosphate".
-
Hazard pictograms for "Irritant" and any other relevant hazards based on institutional assessment.
-
The date when waste was first added to the container.
-
3. Waste Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated and segregated from general laboratory traffic.
4. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste management provider to schedule a pickup.
-
Provide them with all necessary information about the waste as detailed on the hazardous waste label.
5. Documentation:
-
Maintain a detailed log of all this compound waste generated, including the quantity and date of disposal.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Decontamination of Reusable Labware
For reusable glassware or other non-porous materials that have come into contact with this compound, a thorough decontamination process is necessary. While specific decontamination studies for this compound are not available, a common procedure for similar compounds involves soaking in a 10% bleach solution for at least 24 hours. After soaking, rinse the items thoroughly with water.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment and upholding regulatory standards.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
